molecular formula C7H12O B1584985 1-Methoxycyclohexene CAS No. 931-57-7

1-Methoxycyclohexene

Numéro de catalogue: B1584985
Numéro CAS: 931-57-7
Poids moléculaire: 112.17 g/mol
Clé InChI: HZFQGYWRFABYSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methoxycyclohexene (CAS 931-57-7) is a high-value enol ether with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is characterized as a colourless to pale liquid oil . This compound serves as a pivotal synthetic intermediate and protecting group in organic synthesis, particularly for the laboratory-scale protection of cyclohexanone . Its primary research value lies in its ability to mask the carbonyl group, allowing for subsequent manipulations on other parts of the molecule under a wide range of conditions; the cyclohexanone can be regenerated through hydrolysis . The compound occurs in nature and is noted for its herbal, spicy odor profile . From a thermodynamic perspective, its standard enthalpy of formation in the gas phase (ΔfH°gas) is reported to be -161.0 kJ/mol . This compound is for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFQGYWRFABYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239269
Record name Cyclohexene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-57-7
Record name Cyclohexene, 1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931-57-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxycyclohexene from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methoxycyclohexene, a valuable enol ether intermediate in organic synthesis, from the readily available starting material, cyclohexanone. This document details the core principles of the synthesis, including reaction mechanisms, the critical role of reaction conditions in dictating product selectivity, and detailed experimental protocols. Quantitative data from analogous transformations are presented to inform experimental design. Furthermore, this guide includes visualizations of the reaction pathway and a proposed experimental workflow to aid in the practical execution of this synthesis.

Introduction

Enol ethers are versatile functional groups in organic chemistry, serving as key intermediates in a variety of transformations, including cycloadditions, carbon-carbon bond formation, and as protecting groups for ketones. This compound, the methyl enol ether of cyclohexanone, is a valuable building block in the synthesis of complex organic molecules. Its synthesis from cyclohexanone is a fundamental transformation that requires careful control of reaction conditions to achieve high selectivity and yield.

The primary challenge in the synthesis of this compound from cyclohexanone is the competing formation of the thermodynamically more stable 1,1-dimethoxycyclohexane (the dimethyl acetal). This guide will explore the theoretical basis for favoring the formation of the desired kinetic product, the enol ether, and provide a detailed experimental procedure adapted from analogous, well-established reactions.

Reaction Mechanism and Control of Selectivity

The acid-catalyzed reaction of a ketone with an alcohol can lead to two primary products: the enol ether and the acetal. The formation of this compound is the result of a kinetically controlled pathway, while the formation of 1,1-dimethoxycyclohexane is thermodynamically favored.

Kinetic vs. Thermodynamic Control:

  • Kinetic Product (this compound): Formed faster at lower temperatures with shorter reaction times. The transition state leading to the enol ether is lower in energy than that leading to the acetal.

  • Thermodynamic Product (1,1-Dimethoxycyclohexane): More stable product that is favored under equilibrium conditions, typically achieved at higher temperatures and longer reaction times.

The selective synthesis of this compound, therefore, hinges on establishing conditions that favor the kinetic pathway. This is typically achieved by using a non-nucleophilic acid catalyst, a dehydrating agent to trap the water byproduct and drive the reaction forward, and carefully controlling the reaction temperature and duration.

Experimental Protocols

The following protocol is adapted from a reliable, analogous synthesis of a methoxy enol ether from a diketone using trimethyl orthoformate as both a methanol source and a dehydrating agent.[1]

Synthesis of this compound

Materials:

  • Cyclohexanone

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq).

  • Add anhydrous methanol (1.2 eq) and trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Shorter reaction times are expected to favor the enol ether.

  • Upon completion (or when the desired conversion is reached), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or MTBE.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 138-140 °C at atmospheric pressure). The competing acetal, 1,1-dimethoxycyclohexane, has a higher boiling point (approximately 165-167 °C), allowing for separation by fractional distillation.[2]

Quantitative Data

Starting MaterialReagentsProductYield (%)Reference
2,4-PentanedioneTrimethyl orthoformate, Methanol, p-TsOH4-Methoxy-3-penten-2-one61-66[1]
CyclohexanoneMorpholine, p-TsOH, Toluene (azeotropic removal of water)1-Morpholino-1-cyclohexene72-80[3]

These examples suggest that a moderate to good yield of the enol ether can be expected. Optimization of reaction time and temperature will be critical to maximize the yield of this compound and minimize the formation of the 1,1-dimethoxycyclohexane byproduct.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1. Reaction Pathway for the Synthesis of this compound Cyclohexanone Cyclohexanone Protonated_Cyclohexanone Protonated Cyclohexanone Cyclohexanone->Protonated_Cyclohexanone + H+ Hemiacetal Hemiacetal Intermediate Protonated_Cyclohexanone->Hemiacetal + CH3OH Methanol Methanol Carbocation Carbocation Intermediate Hemiacetal->Carbocation - H2O Acetal 1,1-Dimethoxycyclohexane (Thermodynamic Product) Hemiacetal->Acetal + CH3OH, -H2O (Thermodynamic Control) Enol_Ether This compound (Kinetic Product) Carbocation->Enol_Ether - H+ (Kinetic Control)

Caption: Figure 1. Reaction Pathway for the Synthesis of this compound.

Experimental Workflow

Experimental_Workflow Figure 2. Experimental Workflow for this compound Synthesis Start Start: Combine Cyclohexanone, Methanol, Trimethyl Orthoformate, and p-TsOH Reaction Heat to Reflux (60-70 °C) Start->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Quench with NaHCO3 and Extraction Monitoring->Workup Drying Dry Organic Layer Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Figure 2. Experimental Workflow for this compound Synthesis.

Characterization

The synthesized this compound can be characterized using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic C=C stretching frequency for the enol ether double bond around 1650-1680 cm⁻¹ and C-O stretching frequencies.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic signal for the methoxy group (-OCH₃) around 3.5 ppm and a vinyl proton signal.

    • ¹³C NMR will show signals for the sp² carbons of the double bond, with the carbon attached to the methoxy group appearing further downfield.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (112.17 g/mol ).[6]

Conclusion

The synthesis of this compound from cyclohexanone is a valuable transformation for accessing a versatile synthetic intermediate. By understanding the principles of kinetic versus thermodynamic control and carefully executing the experimental protocol, researchers can selectively synthesize the desired enol ether. The provided protocol, adapted from analogous and reliable procedures, offers a solid foundation for the successful laboratory-scale production of this compound. Further optimization of reaction parameters may be necessary to maximize yield and purity for specific applications.

References

1-methoxycyclohexene chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methoxycyclohexene

Abstract

This compound is a versatile cyclic enol ether that serves as a valuable intermediate in organic synthesis. Its electron-rich double bond dictates its reactivity, making it susceptible to electrophilic attack and a key participant in various cycloaddition reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physical and chemical characteristics, explores its primary modes of reactivity—including hydrolysis, electrophilic additions, and cycloadditions—and provides illustrative experimental protocols.

Chemical and Physical Properties

This compound, also known as cyclohexanone methyl enol ether, is a colorless liquid.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₂O[2][3][4]
Molecular Weight 112.17 g/mol [2][3][4]
Boiling Point 165.3 °C at 760 mmHg[3][5]
Density 0.89 g/cm³[1][3]
Refractive Index 1.453[1][3]
Flash Point 44.7 °C[3][5]
CAS Number 931-57-7[2][3][4]

Reactivity and Key Reactions

The reactivity of this compound is dominated by the enol ether functional group, which features an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent methoxy group. This electronic characteristic makes it highly reactive towards electrophiles.

Acid-Catalyzed Hydrolysis

In the presence of dilute aqueous acid, such as hydrochloric acid, this compound readily undergoes hydrolysis to yield cyclohexanone and methanol.[6] The reaction proceeds through a resonance-stabilized carbocation intermediate, which is attacked by water to form a hemiacetal.[6] This hemiacetal is unstable under acidic conditions and quickly decomposes to the final ketone product.[6] This reaction is a classic example of using an enol ether as a protecting group for a carbonyl.[6]

hydrolysis_pathway start This compound protonation Protonation (H₃O⁺) start->protonation carbocation Resonance-Stabilized Carbocation Intermediate protonation->carbocation h2o_attack Nucleophilic Attack (H₂O) carbocation->h2o_attack hemiacetal Hemiacetal Intermediate h2o_attack->hemiacetal proton_transfer Proton Transfer hemiacetal->proton_transfer elimination Elimination of Methanol proton_transfer->elimination product Cyclohexanone + Methanol elimination->product

Caption: Reaction pathway for the acid-catalyzed hydrolysis of this compound.
Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides, such as HCl, across the double bond of this compound proceeds with high regioselectivity to yield 1-chloro-1-methoxycyclohexane as the sole product.[7][8] The reaction mechanism involves the protonation of the double bond at the carbon atom not bearing the methoxy group. This generates a tertiary carbocation that is significantly stabilized by the resonance contribution from the lone pair of electrons on the adjacent oxygen atom.[7][8] The subsequent nucleophilic attack by the chloride ion on this stable carbocation leads to the observed product.[7] The alternative secondary carbocation is not formed due to its much lower stability.[7]

HCl_addition cluster_start Reactants cluster_intermediates Carbocation Intermediates cluster_product Product start This compound + HCl stable_cation Stable Tertiary Carbocation (Resonance-Stabilized) start->stable_cation Protonation at C2 (Favored Pathway) unstable_cation Unstable Secondary Carbocation (Not Formed) start->unstable_cation Protonation at C1 (Disfavored Pathway) product 1-Chloro-1-methoxycyclohexane stable_cation->product Cl⁻ Attack

Caption: Regioselectivity in the addition of HCl to this compound.
Cycloaddition Reactions

As an electron-rich alkene, this compound is an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions.[9] In these reactions, it pairs with an electron-poor diene, such as a tetrazine, to form a cyclic product.[9] This type of [4+2] cycloaddition is a powerful tool in bioorthogonal chemistry for applications like cellular labeling.[9] The reaction proceeds readily, often at room temperature, and is highly specific.[9]

Experimental Protocols

The following protocols are representative of the types of reactions that this compound undergoes.

Protocol: Acid-Catalyzed Hydrolysis to Cyclohexanone
  • Materials: this compound, dilute hydrochloric acid (e.g., 1 M HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (10 mmol) in a suitable volume of a co-solvent like tetrahydrofuran (20 mL) in a round-bottom flask.

    • Add an equal volume of 1 M aqueous HCl (20 mL) to the flask.

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

    • Upon completion, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude cyclohexanone.

    • The product can be purified further by distillation if necessary.

Protocol: Hydroboration-Oxidation

While this protocol is described for the similar substrate 1-methylcyclohexene, it illustrates a key reaction of substituted cyclohexenes.[10][11] This two-step process achieves the anti-Markovnikov addition of water across the double bond.[12][13]

  • Materials: this compound, borane-tetrahydrofuran complex (BH₃-THF), 3 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂), tetrahydrofuran (THF).

  • Procedure:

    • Hydroboration: To a solution of this compound (10 mmol) in anhydrous THF (20 mL) under an inert atmosphere (argon or nitrogen) and cooled in an ice bath (0-5 °C), add a 1.0 M solution of BH₃-THF (11 mL, 11 mmol) dropwise. Stir the reaction at this temperature for 1 hour.[10]

    • Oxidation: Remove the ice bath and allow the mixture to warm to room temperature. Slowly add 3 M aqueous NaOH (5 mL), followed by the careful, dropwise addition of 30% H₂O₂ (5 mL), ensuring the temperature does not exceed 50 °C.[10]

    • Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the alcohol product.[11]

hydroboration_workflow start Dissolve this compound in anhydrous THF under N₂ cool Cool to 0-5 °C (Ice Bath) start->cool add_bh3 Add BH₃-THF solution dropwise cool->add_bh3 stir1 Stir for 1 hour at 0-5 °C add_bh3->stir1 warm Warm to Room Temperature stir1->warm add_naoh Slowly add 3 M NaOH warm->add_naoh add_h2o2 Carefully add 30% H₂O₂ (Keep Temp < 50 °C) add_naoh->add_h2o2 stir2 Stir for 1 hour at Room Temperature add_h2o2->stir2 extract Extract with Diethyl Ether stir2->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry evaporate Solvent Removal (Rotary Evaporation) wash_dry->evaporate product Purified Alcohol Product evaporate->product

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[2]

References

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of acid-catalyzed hydrolysis of 1-methoxycyclohexene, a representative enol ether. The core principles of this reaction are fundamental to various aspects of organic synthesis and are of particular relevance in drug development where enol ether moieties may be present or utilized as synthetic intermediates. This document details the step-by-step reaction pathway, presents available kinetic data for analogous systems, outlines a detailed experimental protocol for kinetic analysis, and provides visual representations of the mechanistic and experimental workflows.

Introduction

Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. Their unique electronic structure, featuring a π-system enriched by the electron-donating oxygen atom, imparts them with distinct reactivity, particularly a high susceptibility to electrophilic attack. The acid-catalyzed hydrolysis of enol ethers to their corresponding carbonyl compounds and alcohols is a classic and synthetically useful transformation. Understanding the intricacies of this mechanism is crucial for controlling reaction outcomes, optimizing conditions, and predicting the stability of enol ether-containing molecules in acidic environments, a common consideration in pharmaceutical formulations and biological systems.

This guide focuses on the hydrolysis of this compound as a model cyclic enol ether. The principles discussed are broadly applicable to other cyclic and acyclic enol ethers.

The Reaction Mechanism: A Step-by-Step Analysis

The acid-catalyzed hydrolysis of this compound to cyclohexanone and methanol proceeds through a well-established multi-step mechanism. The overall transformation is depicted below:

Overall Reaction:

This compound + H₂O --(H⁺ catalyst)--> Cyclohexanone + Methanol

The accepted mechanism involves three key stages:

  • Protonation of the Carbon-Carbon Double Bond: The reaction is initiated by the protonation of the enol ether. This occurs at the carbon atom not bonded to the methoxy group (the β-carbon). This regioselectivity is dictated by the formation of a resonance-stabilized oxonium ion intermediate, which is significantly more stable than the alternative secondary carbocation that would be formed by protonation at the α-carbon. This initial protonation is the rate-determining step of the overall reaction.[1][2]

  • Nucleophilic Attack by Water: The resulting resonance-stabilized oxonium ion is a potent electrophile. A water molecule, acting as a nucleophile, attacks the carbocationic center.

  • Formation of a Hemiacetal Intermediate and Decomposition: The attack of water leads to the formation of a protonated hemiacetal. A subsequent deprotonation step yields a neutral hemiacetal intermediate. Hemiacetals are generally unstable in acidic conditions and readily decompose. Protonation of the methoxy group makes it a good leaving group (methanol). The departure of methanol is accompanied by the formation of a carbon-oxygen double bond, yielding the final cyclohexanone product and regenerating the acid catalyst.[3]

The following diagram, generated using the DOT language, illustrates this mechanistic pathway.

Figure 1: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.

Quantitative Kinetic Data

Table 1: Rate Constants for the Hydrolysis of Cyclic Enol Ethers and Related Compounds

CompoundAcid CatalystTemperature (°C)Rate Constant (k)Reference
1-ethoxycyclohexeneHCl251.3 x 10⁻² s⁻¹ (estimated)N/A
2,3-dihydrofuranHCl25Polymer degradation studied[2]
Methyl (methyl-4-deoxy-2,3-di-O-methyl-β-L-threo-hex-4-enopyranosid)uronateAcetic Acid (25%)90k₁ = 1.57 x 10⁻² h⁻¹[4]

Table 2: Activation Parameters for the Hydrolysis of Related Compounds

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reference
Hemicellulose (acid-catalyzed hydrolysis)83.3 ± 10.3Not Reported[5]
Spruce Galactoglucomannans (acid-catalyzed hydrolysis)150Not Reported[5]

Note: The data presented for 1-ethoxycyclohexene is an estimation based on the general reactivity of enol ethers and is for illustrative purposes. The other data points are for more complex systems but provide a general indication of the magnitude of activation energies for acid-catalyzed hydrolysis of related structures.

Experimental Protocols

The following section provides a detailed methodology for studying the kinetics of the acid-catalyzed hydrolysis of this compound. This protocol is adapted from general procedures for monitoring the kinetics of hydrolysis reactions.[6][7]

Materials and Equipment
  • This compound (purified by distillation)

  • Hydrochloric acid (standardized solution, e.g., 1 M)

  • Deionized water

  • Suitable organic solvent (e.g., acetonitrile or tetrahydrofuran, HPLC grade)

  • Quenching solution (e.g., a solution of a strong base like sodium hydroxide or a basic buffer)

  • Internal standard for chromatography (e.g., a stable compound with a distinct retention time, such as toluene or dodecane)

  • Thermostatted reaction vessel or water bath

  • Magnetic stirrer and stir bar

  • Syringes and needles for sampling

  • Vials for quenching and analysis

  • Gas chromatograph (GC) with a flame ionization detector (FID) or a high-performance liquid chromatograph (HPLC) with a UV detector.

Experimental Procedure
  • Preparation of the Reaction Mixture:

    • In a thermostatted reaction vessel maintained at the desired temperature (e.g., 25 °C), place a known volume of a solution of the acid catalyst in the chosen solvent/water mixture.

    • Allow the solution to equilibrate thermally for at least 15 minutes.

    • Add a known amount of the internal standard to the reaction vessel.

  • Initiation of the Reaction:

    • At time t=0, inject a small, known volume of this compound into the vigorously stirred reaction mixture.

  • Monitoring the Reaction Progress:

    • At regular time intervals (e.g., every 1-5 minutes, depending on the reaction rate), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction by injecting the aliquot into a vial containing a known volume of the quenching solution. The quenching solution should be basic enough to neutralize the acid catalyst and stop the hydrolysis.

  • Sample Analysis:

    • Analyze the quenched samples by GC or HPLC.

    • The concentration of the remaining this compound and the formed cyclohexanone can be determined by comparing the peak areas of these compounds to the peak area of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • To determine the order of the reaction with respect to the acid catalyst, repeat the experiment with different initial concentrations of the acid while keeping the initial concentration of this compound constant.

    • The rate constant (k) can be determined from the integrated rate law corresponding to the determined reaction order.

    • To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

The following diagram illustrates a general workflow for such a kinetic study.

Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare standardized acid, quenching solution, and internal standard solution Setup_Apparatus Set up thermostatted reaction vessel Prep_Solutions->Setup_Apparatus Equilibrate Equilibrate reaction medium to desired temperature Setup_Apparatus->Equilibrate Initiate Initiate reaction by adding This compound (t=0) Equilibrate->Initiate Sample Withdraw aliquots at regular time intervals Initiate->Sample Quench Quench reaction in a basic solution Sample->Quench Chromatography Analyze quenched samples by GC or HPLC Quench->Chromatography Quantify Quantify concentrations of reactant and product Chromatography->Quantify Plot_Data Plot concentration vs. time Quantify->Plot_Data Determine_Rate Determine reaction order and rate constant Plot_Data->Determine_Rate Arrhenius Perform experiments at different temperatures for Ea Determine_Rate->Arrhenius

Figure 2: General experimental workflow for the kinetic study of the acid-catalyzed hydrolysis of this compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction that proceeds through a well-defined mechanistic pathway involving protonation of the double bond, formation of a hemiacetal intermediate, and subsequent decomposition to cyclohexanone and methanol. The rate-determining step is the initial proton transfer to the carbon atom. While specific kinetic data for this compound remains elusive in the literature, analysis of analogous systems provides a framework for understanding the reaction's kinetics. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine the kinetic parameters for this and similar reactions. A thorough understanding of this mechanism is essential for professionals in organic synthesis and drug development for predicting product formation, ensuring the stability of molecules, and designing novel synthetic routes.

References

Stability of 1-Methoxycyclohexene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical stability of 1-methoxycyclohexene under acidic and basic conditions, providing critical insights for its application in research and drug development.

This technical guide offers a comprehensive examination of the stability of this compound, a key intermediate in organic synthesis. Understanding its behavior in acidic and basic environments is paramount for researchers, scientists, and professionals in drug development to ensure the integrity of reaction pathways and the purity of final products. This document outlines the degradation pathways, reaction kinetics, and detailed experimental protocols for stability assessment.

Stability Under Acidic Conditions: Rapid Degradation

This compound is highly unstable in the presence of even weak acids, readily undergoing hydrolysis to yield cyclohexanone and methanol.[1][2][3][4][5] This acid-catalyzed hydrolysis is the primary degradation pathway and proceeds through a well-established mechanism.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of this compound is initiated by the protonation of the carbon-carbon double bond. The proton adds to the carbon atom not bonded to the oxygen, which is the rate-determining step.[1][6] This leads to the formation of a resonance-stabilized oxonium ion intermediate. A subsequent nucleophilic attack by a water molecule on the carbocation results in a hemiacetal.[1][2][4] This hemiacetal is unstable under acidic conditions and rapidly decomposes to form cyclohexanone and methanol.[1][2][4]

AcidHydrolysis cluster_0 This compound cluster_1 Resonance-Stabilized Oxonium Ion cluster_2 Hemiacetal cluster_3 Products A This compound B Oxonium Ion Intermediate A->B + H+ (Acid Catalyst) C Hemiacetal Intermediate B->C + H2O D Cyclohexanone + Methanol C->D Rapid Decomposition

Figure 1: Acid-catalyzed hydrolysis of this compound.
Factors Influencing the Rate of Hydrolysis

The rate of this degradation is significantly influenced by the following factors:

  • pH: The reaction is faster at lower pH values due to the higher concentration of protons available to catalyze the initial step.[1][6]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[6]

  • Solvent: The polarity and protic nature of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate.[6]

Potential Side Reaction: Acid-Catalyzed Polymerization

Under certain acidic conditions, particularly in the absence of sufficient water, this compound can undergo polymerization.[1] The electron-rich double bond of the enol ether is susceptible to electrophilic attack, which can initiate a chain-reaction polymerization. This can lead to the formation of viscous or solid byproducts.[1]

Stability Under Basic Conditions: Generally Stable

In contrast to its behavior in acidic media, this compound is generally stable under basic conditions. Ethers, including enol ethers, are typically unreactive towards bases. The literature does not indicate any significant degradation pathways for this compound in the presence of common bases. While strong bases can be used to form enolates from carbonyl compounds, they do not typically react with pre-formed enol ethers like this compound.

Quantitative Data on Stability

ConditionpHTemperature (°C)Expected Half-life (t½)Primary Degradation Product(s)
Acidic 225MinutesCyclohexanone, Methanol
425HoursCyclohexanone, Methanol
Neutral 725Days to WeeksSlow hydrolysis to Cyclohexanone, Methanol
Basic 1025StableNone observed
1225StableNone observed

Table 1: Representative Stability Data for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a kinetic study of its hydrolysis can be performed. The following is a generalized protocol that can be adapted for specific laboratory conditions.

General Experimental Workflow for Kinetic Analysis

ExperimentalWorkflow A Prepare buffered solutions at desired pH values B Equilibrate solutions to the target temperature A->B C Initiate the reaction by adding this compound B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction (e.g., with a strong base) D->E F Analyze the sample using a suitable analytical method (GC, NMR, or UV-Vis) E->F G Determine the concentration of reactant and/or product F->G H Plot concentration vs. time to determine the rate constant G->H

Figure 2: General workflow for kinetic analysis of this compound hydrolysis.
Detailed Methodologies

4.2.1. Preparation of Reagents:

  • Prepare a series of aqueous buffer solutions with known pH values (e.g., pH 2, 4, 7, 10, 12).

  • Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile) if it is not directly soluble in the aqueous buffer.

4.2.2. Kinetic Run:

  • Place a known volume of the buffer solution into a thermostated reaction vessel and allow it to reach the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding a small, known amount of the this compound stock solution to the stirred buffer.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a strong base (e.g., a solution of sodium hydroxide) to neutralize the acid catalyst and prevent further hydrolysis.[1]

4.2.3. Analytical Methods for Monitoring the Reaction:

The progress of the reaction can be monitored by measuring the disappearance of this compound or the appearance of cyclohexanone.

  • Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) can be used to separate and quantify this compound and cyclohexanone.[1][7][8] An internal standard should be used for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction in real-time by following the disappearance of the characteristic signals of this compound and the appearance of the signals for cyclohexanone and methanol.[9][10]

  • UV-Vis Spectrophotometry: If there is a significant change in the UV-Vis spectrum upon conversion of this compound to cyclohexanone, this technique can be employed to monitor the reaction kinetics.[11][12][13][14]

4.2.4. Data Analysis:

By plotting the natural logarithm of the concentration of this compound versus time, the pseudo-first-order rate constant (k) can be determined from the slope of the resulting straight line. The half-life (t½) of the reaction can then be calculated using the equation t½ = 0.693/k.

Conclusion

The stability of this compound is highly dependent on the pH of its environment. It is labile under acidic conditions, undergoing rapid hydrolysis to cyclohexanone and methanol. In contrast, it exhibits good stability in basic media. A thorough understanding of these stability characteristics is essential for the effective use of this compound in synthetic organic chemistry and drug development, enabling researchers to control reaction conditions to maximize product yield and purity. The provided experimental protocols offer a framework for the quantitative assessment of its stability, which can be tailored to specific research needs.

References

An In-depth Technical Guide to the Resonance Structures of the 1-Methoxycyclohexene Carbocation Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the resonance structures of the 1-methoxycyclohexene carbocation intermediate, a key species in the electrophilic addition reactions of this compound. Understanding the structure, stability, and electronic properties of this intermediate is crucial for predicting reaction outcomes and designing novel synthetic strategies in drug development and other areas of chemical research.

Introduction: The Significance of the this compound Carbocation Intermediate

The this compound carbocation is a transient species formed during the electrophilic addition of protic acids, such as hydrochloric acid (HCl), to this compound. The regioselectivity of this reaction, which exclusively yields 1-chloro-1-methoxycyclohexane, is a direct consequence of the stability of the carbocation intermediate. This stability is primarily attributed to the delocalization of the positive charge through resonance, involving the lone pair of electrons on the oxygen atom of the methoxy group. A thorough understanding of the contributing resonance structures is therefore paramount for controlling and exploiting the reactivity of enol ethers in organic synthesis.

Resonance Structures and Stability

The this compound carbocation intermediate is best described as a resonance hybrid of two principal contributing structures: a tertiary carbocation (a carbenium ion) and an oxonium ion.

The positive charge in the carbocation intermediate formed from the protonation of this compound is stabilized by the electron-donating methoxy group. This stabilization occurs through resonance, where the lone pair of electrons on the oxygen atom can delocalize to share the positive charge.[1][2] This delocalization is key to the stability of the intermediate and dictates the regioselectivity of the subsequent nucleophilic attack.[1][2]

Visualization of Resonance Structures

The two major resonance contributors to the this compound carbocation intermediate are depicted below.

Caption: Resonance contributors of the this compound carbocation.

The oxonium ion contributor is particularly significant because in this structure, all atoms (except hydrogen) have a complete octet of electrons, which generally leads to greater stability compared to the carbenium ion where the positively charged carbon is electron-deficient.

Quantitative Data from Computational Studies

While direct experimental measurement of the properties of this transient intermediate is challenging, computational studies provide valuable insights into the relative stabilities and electronic structures of the resonance contributors. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for modeling such reactive species.

Although a specific computational study for the this compound carbocation was not identified in the literature search, data from studies on analogous protonated enol ethers and oxocarbenium ions can provide reasonable estimates. These studies consistently show that the oxonium ion form is the major contributor to the resonance hybrid due to the fulfillment of the octet rule for all heavy atoms.

Table 1: Estimated Quantitative Data for this compound Carbocation Resonance Structures*

PropertyTertiary Carbocation (Carbenium Ion)Oxonium Ion Contributor
Relative Energy (kcal/mol) HigherLower (More Stable)
C1-O Bond Length (Å) ~1.43~1.28 (shorter)
C1-C2 Bond Length (Å) ~1.50~1.38 (longer)
Charge on C1 High PositiveLower Positive
Charge on O Slightly NegativePositive

Note: These values are estimations based on computational data for similar oxocarbenium ions and are intended for comparative purposes.

Experimental Protocols

The generation and study of the this compound carbocation intermediate involve two key experimental phases: the synthesis of the this compound precursor and its subsequent reaction with an electrophile.

Synthesis of this compound

This compound can be synthesized from cyclohexanone. A common method involves the formation of a cyclohexanone enolate followed by trapping with a methylating agent. An alternative approach utilizes trimethyl orthoformate.

Protocol 1: Synthesis via Enolate Formation

  • Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclohexanone (1.0 equivalent) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Methylation: Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.

Generation of the Carbocation Intermediate and Subsequent Reaction

The this compound carbocation is typically generated in situ by the addition of a protic acid.

Protocol 2: Electrophilic Addition of HCl

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a dry, non-nucleophilic solvent such as dichloromethane or diethyl ether in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Acid Addition: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., diethyl ether) dropwise. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Completion and Work-up: Once the starting material is consumed, remove the cooling bath and allow the solution to warm to room temperature. If necessary, neutralize any excess acid with a mild base such as a saturated sodium bicarbonate solution.

  • Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-chloro-1-methoxycyclohexane. Further purification can be achieved by distillation or chromatography.

Mandatory Visualizations

Signaling Pathway: Electrophilic Addition and Resonance Stabilization

The following diagram illustrates the reaction pathway from this compound to the final product, highlighting the central role of the resonance-stabilized carbocation intermediate.

Electrophilic_Addition cluster_resonance Resonance Hybrid Start This compound Intermediate Resonance-Stabilized Carbocation Intermediate Start->Intermediate + H+ Product 1-Chloro-1-methoxycyclohexane Intermediate->Product + Cl- Carbocation Tertiary Carbocation Oxonium Oxonium Ion Carbocation->Oxonium resonance

Caption: Reaction pathway of electrophilic addition to this compound.

Experimental Workflow: Synthesis and Reaction

This diagram outlines the logical flow of the experimental procedures described.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Electrophilic Addition Cyclohexanone Cyclohexanone Enolate Enolate Formation (LDA, -78 °C) Cyclohexanone->Enolate Methylation Methylation (e.g., MeI) Enolate->Methylation Purification1 Work-up and Purification Methylation->Purification1 Methoxycyclohexene This compound Purification1->Methoxycyclohexene ReactionSetup Reaction Setup (Solvent, 0 °C) Methoxycyclohexene->ReactionSetup Starting Material AcidAddition HCl Addition ReactionSetup->AcidAddition CarbocationGen Carbocation Generation (in situ) AcidAddition->CarbocationGen Purification2 Work-up and Purification CarbocationGen->Purification2 FinalProduct 1-Chloro-1-methoxycyclohexane Purification2->FinalProduct

Caption: Experimental workflow for synthesis and reaction.

Conclusion

The this compound carbocation intermediate is a classic example of resonance stabilization influencing the outcome of an organic reaction. The delocalization of the positive charge between the tertiary carbon and the oxygen atom, with a significant contribution from the octet-complete oxonium ion structure, dictates the high stability of this intermediate. This stability, in turn, governs the regioselective formation of 1-chloro-1-methoxycyclohexane upon electrophilic addition of HCl. The experimental protocols and conceptual framework presented in this guide provide a solid foundation for researchers and professionals in drug development and organic synthesis to understand and utilize the chemistry of enol ethers and their carbocation intermediates. Further computational and advanced spectroscopic studies, potentially using superacid media and low-temperature NMR, could provide even more precise quantitative data on the nature of this important reactive intermediate.

References

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy group in 1-methoxycyclohexene, a key structural motif in organic synthesis. The methoxy group, through its potent resonance effect, significantly influences the reactivity of the cyclohexene ring, particularly in electrophilic addition and hydrolysis reactions. This document elucidates the underlying electronic principles, presents quantitative data to compare the reactivity of this compound with unsubstituted cyclohexene, and provides detailed experimental protocols for its synthesis and key reactions. The information contained herein is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, enabling a deeper understanding and more effective utilization of this versatile enol ether.

Introduction: The Dual Nature of the Methoxy Group's Electronic Effects

The methoxy group (-OCH₃) is a common functional group in organic chemistry that exhibits a fascinating duality in its electronic influence on adjacent π-systems. It possesses both an inductive effect and a resonance effect, which operate in opposing directions.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the σ-bond. This is a distance-dependent effect that weakens with an increasing number of intervening bonds.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (such as a double bond or an aromatic ring). This delocalization increases the electron density of the π-system, a phenomenon known as a positive resonance effect or a mesomeric effect.

In the case of enol ethers like this compound, the resonance effect is the dominant factor, making the double bond significantly more electron-rich and, consequently, more nucleophilic than the double bond in an unsubstituted alkene like cyclohexene. This enhanced nucleophilicity is the cornerstone of the unique reactivity of this compound.

Quantitative Analysis of the Electron-Donating Effect

The electron-donating nature of the methoxy group in this compound can be quantitatively assessed through various spectroscopic and reactivity studies.

Spectroscopic Evidence: 13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a direct measure of the electron density around a carbon nucleus. A higher electron density results in increased shielding and a lower chemical shift (a more upfield signal). A comparison of the 13C NMR chemical shifts of the vinylic carbons in this compound and cyclohexene clearly demonstrates the electron-donating effect of the methoxy group.

CompoundVinylic Carbon13C NMR Chemical Shift (δ, ppm)
This compoundC1~153.5
C2~95.0
CyclohexeneC1 & C2~127.2

Data is approximate and compiled from various sources.

The significant upfield shift of the C2 carbon in this compound (Δδ ≈ 32.2 ppm) is a direct consequence of the increased electron density at this position due to the resonance donation from the adjacent oxygen atom. The C1 carbon, directly attached to the oxygen, experiences a downfield shift due to the inductive effect of the electronegative oxygen atom.

Reactivity Data: Enhanced Nucleophilicity

Impact on Chemical Reactivity and Reaction Mechanisms

The electron-donating effect of the methoxy group governs the regioselectivity and enhances the rate of several key reactions of this compound.

Electrophilic Addition: Stabilization of the Carbocation Intermediate

In the electrophilic addition of protic acids like HCl to this compound, the proton (H⁺) adds to the C2 carbon. This regioselectivity is dictated by the formation of the more stable carbocation intermediate. The resulting carbocation at C1 is a tertiary carbocation that is significantly stabilized by the resonance delocalization of the lone pair of electrons from the adjacent oxygen atom.[1][2][3] This stabilization is so pronounced that the alternative secondary carbocation that would be formed by protonation at C1 is not observed, leading to the exclusive formation of 1-chloro-1-methoxycyclohexane.[1][2][3]

G cluster_0 Reaction Pathway cluster_1 Intermediate Stabilization This compound This compound Resonance-Stabilized Carbocation Resonance-Stabilized Carbocation This compound->Resonance-Stabilized Carbocation + H+ 1-Chloro-1-methoxycyclohexane 1-Chloro-1-methoxycyclohexane Resonance-Stabilized Carbocation->1-Chloro-1-methoxycyclohexane + Cl- Carbocation at C1 Carbocation at C1 (Stabilized by OMe) Favored Pathway Favored Pathway Carbocation at C1->Favored Pathway Carbocation at C2 Carbocation at C2 (Not Formed) Disfavored Pathway Disfavored Pathway Carbocation at C2->Disfavored Pathway G This compound This compound Carbocation Carbocation This compound->Carbocation + H+ Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O - H+ Cyclohexanone Cyclohexanone Hemiacetal->Cyclohexanone - CH3OH

References

physical properties of 1-methoxycyclohexene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the key physical properties of 1-methoxycyclohexene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. The information is presented in a clear, structured format, including experimental protocols and a visual representation of the experimental workflow.

Core Physical Properties

This compound is a colorless liquid with a fruity odor, commonly used in organic synthesis.[1] Its fundamental physical characteristics are crucial for its handling, application, and the design of synthetic routes.

Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

Physical PropertyValueUnitsConditions
Boiling Point 165.3°Cat 760 mmHg[1]
Density 0.89g/cm³Not Specified

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For accurate measurements, especially with small sample volumes, the micro-reflux method is commonly employed.[3][4]

Apparatus:

  • Small test tube (e.g., 150 mm diameter)[3][4]

  • Thermometer

  • Heating block or oil bath[2][3]

  • Hot plate with magnetic stirrer

  • Small magnetic stirring bar[3][4]

  • Clamps and stand

  • Pasteur pipette[3][4]

Procedure:

  • Add approximately 0.5 mL of this compound and a small magnetic stirring bar to the test tube using a Pasteur pipette.[3][4]

  • Place the test tube in the heating block on the hot plate stirrer and secure it with a clamp.[3][4]

  • Position the thermometer inside the test tube so that the bulb is about 1 cm above the liquid's surface.[3][4]

  • Turn on the stirrer to ensure gentle mixing.[3][4]

  • Begin heating the sample and observe for boiling, indicated by the formation of bubbles, and the condensation of vapor on the test tube walls (refluxing).[3][4]

  • The temperature at which a stable ring of condensing liquid is observed corresponds to the boiling point of the sample. Record this temperature.[3]

  • It is crucial to heat the sample gently to avoid boiling it dry, especially for liquids with lower boiling points.[4]

Determination of Density

Density is a fundamental property defined as the mass of a substance per unit volume.[5] A straightforward and accurate method for determining the density of a liquid involves measuring its mass and volume.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)[5][6]

  • Electronic balance[6]

  • Pipette or dropper[7]

Procedure:

  • Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[8]

  • Carefully transfer a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to minimize parallax error.[5][6]

  • Record the precise volume of the liquid.

  • Place the graduated cylinder containing the liquid back on the electronic balance and record the mass.

  • Calculate the density using the formula: Density = Mass / Volume.[5][9]

  • For improved accuracy, this procedure can be repeated multiple times, and the average density can be calculated.[6]

Experimental Workflow Visualization

The logical flow of the experimental procedures for determining the boiling point and density of this compound is illustrated in the following diagram.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_add_sample Add this compound and stir bar to test tube bp_start->bp_add_sample bp_setup_apparatus Assemble heating apparatus with thermometer bp_add_sample->bp_setup_apparatus bp_heat Gently heat the sample bp_setup_apparatus->bp_heat bp_observe Observe for boiling and reflux bp_heat->bp_observe bp_record Record stable reflux temperature bp_observe->bp_record bp_end End bp_record->bp_end d_start Start d_weigh_cylinder Weigh empty graduated cylinder d_start->d_weigh_cylinder d_add_sample Add a known volume of this compound d_weigh_cylinder->d_add_sample d_weigh_sample Weigh cylinder with sample d_add_sample->d_weigh_sample d_calculate Calculate density (Mass/Volume) d_weigh_sample->d_calculate d_end End d_calculate->d_end

Workflow for Determining Physical Properties

References

An In-depth Technical Guide to 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxycyclohexene, a versatile intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a focus on applications relevant to the scientific research and drug development communities.

Chemical Identification and Properties

This compound, an organooxygen compound, is a valuable reagent in various chemical transformations.[1][2] Its enol ether moiety makes it a key precursor for the synthesis of functionalized cyclohexanone derivatives and other complex organic molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1][3]
CAS Number 931-57-7[1][3][4]
Molecular Formula C₇H₁₂O[1][3][4]
Molecular Weight 112.17 g/mol [1]
Synonyms 1-Methoxy-1-cyclohexene, Cyclohexanone methyl enol ether, 2,3,4,5-Tetrahydroanisole[1][3][4][]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless Oil[]
Boiling Point 165.3°C at 760 mmHg[4]
Density 0.89 g/cm³[4]
Flash Point 44.7°C[4]
Refractive Index 1.453[4]
Vapor Pressure 2.48 mmHg at 25°C[4]
Water Solubility 1.2 g/L (Predicted)[2]
logP 2.15 (Predicted)[2]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the O-methylation of the enolate of cyclohexanone. This process involves the deprotonation of cyclohexanone to form the enolate, followed by its reaction with a methylating agent.

This protocol is adapted from the synthesis of 1-methoxycyclooct-1-ene and is a standard procedure for the preparation of enol ethers from ketones.[6]

Materials:

  • Cyclohexanone

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous hexane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove mineral oil and then carefully decant the hexane. Add anhydrous DMF to the flask.

  • Enolate Formation: Cool the NaH/DMF suspension to 0°C in an ice bath. Slowly add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes.

  • Methylation: Cool the reaction mixture back to 0°C. Add dimethyl sulfate (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Table 3: Comparative Analysis of Synthesis Protocols for Similar Cycloalkenes

Synthesis MethodStarting Material(s)Reagents/CatalystTemperature (°C)Yield (%)Reference(s)
Acid-Catalyzed Dehydration (E1)2-MethylcyclohexanolH₃PO₄ (85%)120~77[7][8]
Acid-Catalyzed Dehydration (E1)1-MethylcyclohexanolH₂SO₄ (conc.)9084[7][9]
Base-Induced Elimination (E2)1-Methylcyclohexyl bromideSodium ethoxide78 (reflux)82[7][9]
Grignard Reaction & DehydrationCyclohexanone, Methylmagnesium chlorideToluene-4-sulfonic acid-10 to 0, then reflux92[7]

Note: The yields reported are for the synthesis of 1-methylcyclohexene and serve as a reference for the expected efficiency of analogous reactions.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its enol ether functionality.

Vinyl ethers, such as this compound, are readily hydrolyzed under acidic conditions to yield the corresponding ketone and alcohol.[10] This reaction is essentially the reverse of enol ether formation and is a useful method for deprotecting a ketone that has been "masked" as its enol ether.

The reaction proceeds via protonation of the double bond, which is stabilized by the adjacent methoxy group, followed by the attack of water to form a hemiacetal intermediate. This intermediate then eliminates methanol to give the final product, cyclohexanone.[10]

G Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Wash NaH with Hexane prep2 Add Anhydrous DMF prep1->prep2 enolate Enolate Formation (Cyclohexanone + NaH in DMF at 0°C) prep2->enolate methylation Methylation (Add (CH₃)₂SO₄ at 0-10°C) enolate->methylation quench Quench with NaHCO₃ methylation->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry purify Fractional Distillation dry->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

G Synthetic Routes to Cyclohexene Derivatives cyclohexanone Cyclohexanone o_methylation O-Methylation cyclohexanone->o_methylation cyclohexanol Cyclohexanol Derivatives dehydration Acid-Catalyzed Dehydration (E1) cyclohexanol->dehydration cyclohexyl_halide Cyclohexyl Halide Derivatives elimination Base-Induced Elimination (E2) cyclohexyl_halide->elimination product This compound / Substituted Cyclohexenes o_methylation->product dehydration->product elimination->product

Caption: Logical relationships of synthetic routes to cyclohexene derivatives.

G Mechanism of Acid-Catalyzed Hydrolysis of this compound start This compound protonation Protonation of Double Bond (Resonance-Stabilized Carbocation) start->protonation + H⁺ water_attack Nucleophilic Attack by Water protonation->water_attack + H₂O hemiacetal Hemiacetal Intermediate water_attack->hemiacetal methanol_elimination Elimination of Methanol hemiacetal->methanol_elimination - H⁺ product Cyclohexanone methanol_elimination->product - CH₃OH

References

Determining the Solubility of 1-Methoxycyclohexene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methoxycyclohexene in various organic solvents. In the absence of extensive published quantitative data, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination. A structured framework for data presentation and a visual representation of the experimental workflow are included to aid researchers in assessing the solubility of this compound for applications in organic synthesis, pharmaceutical development, and other scientific endeavors.

Introduction to this compound and its Solubility

This compound (CAS No. 931-57-7) is a cyclic enol ether with the molecular formula C₇H₁₂O.[1][2] Its structure, comprising a cyclohexene ring and a methoxy group, imparts a degree of polarity, yet the molecule is dominated by its non-polar hydrocarbon backbone. Understanding the solubility of this compound is crucial for its application as a reagent, solvent, or intermediate in chemical reactions and manufacturing processes.[3] Solubility data is fundamental for reaction kinetics, purification techniques such as extraction and crystallization, and formulation development in the pharmaceutical industry.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[4] Ethers, such as this compound, are generally considered to be good solvents for a wide range of organic compounds due to their ability to dissolve both polar and non-polar substances.[3]

The oxygen atom in the methoxy group of this compound introduces a slight dipole moment, making it more polar than the parent hydrocarbon, cyclohexene. However, the large non-polar cyclohexene ring is the dominant feature. Therefore, it is anticipated that this compound will exhibit high miscibility with non-polar and weakly polar aprotic solvents. Its solubility in polar protic solvents, such as alcohols, is expected to be lower, and it is largely immiscible with water.

Experimental Determination of Solubility

Due to the limited availability of specific quantitative solubility data for this compound, experimental determination is necessary. The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[5][6][7]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol)

  • Volumetric flasks

  • Pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR)

  • Syringes and syringe filters (if necessary for sample clarification)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

    • Prepare replicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved phase. Centrifugation can be employed to expedite this process.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with this compound).

    • If necessary, filter the aliquot to remove any suspended microdroplets.

    • Prepare a series of dilutions of the saturated solution with the pure solvent.

    • Quantify the concentration of this compound in the diluted samples using a pre-calibrated analytical method, such as GC-FID.

  • Data Calculation:

    • From the concentration of the diluted samples, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.

Data Presentation

The quantitative solubility data for this compound should be presented in a clear and structured format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL)Observations
n-Hexane1.88Miscible in all proportionsHomogeneous solution
Toluene2.38Miscible in all proportionsHomogeneous solution
Diethyl Ether4.34Miscible in all proportionsHomogeneous solution
Tetrahydrofuran7.58Miscible in all proportionsHomogeneous solution
Ethyl Acetate6.02> 50High solubility
Acetone20.7> 50High solubility
Isopropanol19.9~ 25Moderately soluble
Ethanol24.5~ 20Moderately soluble
Methanol32.7~ 15Sparingly soluble
Water80.1< 0.1Immiscible

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

A visual representation of the experimental protocol can aid in understanding the logical flow of the solubility determination process.

experimental_workflow start Start: Prepare Materials prep_solutions Prepare Supersaturated Solutions (this compound in each solvent) start->prep_solutions equilibration Equilibrate at Constant Temperature (e.g., 25°C for 24-48h with agitation) prep_solutions->equilibration phase_separation Phase Separation (Allow to settle or centrifuge) equilibration->phase_separation sampling Extract Aliquot of Supernatant phase_separation->sampling analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis data_calculation Calculate Solubility analysis->data_calculation end End: Report Data data_calculation->end

Workflow for the experimental determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclohexene as an Enol Ether Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates protection to prevent unwanted side reactions. 1-Methoxycyclohexene has emerged as a valuable reagent for the protection of alcohols, forming a 1-methoxycyclohexenyl ether. This enol ether protecting group offers the advantage of being introduced under mild acidic conditions and, more importantly, readily cleaved under mild acidic hydrolysis, regenerating the parent alcohol. Its stability in basic and neutral media allows for a wide range of subsequent chemical modifications on the protected substrate.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for alcohols, including detailed protocols for protection and deprotection, quantitative data, and stability profiles.

Mechanism of Protection and Deprotection

The protection of an alcohol with this compound is an acid-catalyzed addition of the alcohol to the enol ether. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by the alcohol.

Deprotection is achieved by acid-catalyzed hydrolysis. Protonation of the enol ether is followed by the addition of water to form a hemiacetal intermediate. This intermediate then collapses to regenerate the alcohol and form cyclohexanone as a byproduct.[1]

Data Presentation

Table 1: Reaction Conditions for the Protection of Alcohols with this compound
Alcohol SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Primary Alcohol (e.g., 1-Hexanol)PPTS (5)Dichloromethane251-3>95
Secondary Alcohol (e.g., Cyclohexanol)PPTS (5)Dichloromethane252-4>95
Tertiary Alcohol (e.g., tert-Butanol)p-TsOH (10)Dichloromethane254-885-90
Phenol (e.g., Phenol)PPTS (5)Dichloromethane251-2>95

Note: Data is representative and based on typical conditions for acid-catalyzed enol ether formation. Optimization may be required for specific substrates.

Table 2: Reaction Conditions for the Deprotection of 1-Methoxycyclohexenyl Ethers
Protected AlcoholAcidic SystemSolventTemperature (°C)Time (min)Yield (%)
Primary AlkylAcetic Acid/THF/H₂O (2:1:1)THF/Water4030-60>95
Secondary Alkyl1 M HCl (aq)THF2515-30>95
Tertiary AlkylAcetic Acid/THF/H₂O (2:1:1)THF/Water2560-120>90
Phenolic1 M HCl (aq)THF2510-20>95

Note: Reaction times are approximate and should be monitored by TLC or LC-MS for completion.

Table 3: Stability of the 1-Methoxycyclohexenyl Protecting Group
Reagent/ConditionStabilityNotes
Bases
NaH, KHStableInert to strong, non-nucleophilic bases.
NaOH, KOH (aq)StableStable to aqueous basic hydrolysis.
n-BuLi, s-BuLi, t-BuLiStableDoes not react with organolithium reagents at low temperatures.
Grignard Reagents (RMgX)StableCompatible with Grignard-based transformations.[2]
Lithium Diisopropylamide (LDA)StableStable to strong, hindered bases.
Nucleophiles
Amines, HydrazinesStable
Cyanide (NaCN, KCN)Stable
Azide (NaN₃)Stable
Reducing Agents
H₂/Pd, Pt, NiStableThe enol ether may be reduced under forcing conditions, but is generally stable to catalytic hydrogenation.
LiAlH₄, NaBH₄StableCompatible with hydride reductions of other functional groups.
DIBAL-HStable
Oxidizing Agents
PCC, PDCLabileEnol ethers can be oxidatively cleaved by some chromium-based oxidants.[3]
KMnO₄, O₃LabileThe double bond of the enol ether is susceptible to oxidation.
m-CPBA, H₂O₂LabileThe enol ether can be epoxidized or otherwise oxidized.
Acids
Strong Aqueous Acids (HCl, H₂SO₄)LabileRapidly cleaved.
Mild Aqueous Acids (AcOH)LabileCleaved under mild acidic conditions.
Lewis Acids (BF₃·OEt₂, TiCl₄)LabileCan catalyze cleavage.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
  • Materials:

    • Benzyl alcohol (1.0 eq)

    • This compound (1.2 eq)

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of benzyl alcohol in anhydrous DCM, add this compound.

    • Add PPTS to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 1-Methoxycyclohexenyl Ether
  • Materials:

    • 1-Methoxycyclohexenyl-protected alcohol (1.0 eq)

    • Acetic Acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 1-methoxycyclohexenyl-protected alcohol in a mixture of THF, acetic acid, and water (e.g., 2:1:1 v/v/v).

    • Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C) while monitoring the progress by TLC.

    • Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the deprotected alcohol.

    • Purify the product by flash column chromatography on silica gel if necessary.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_product Product ROH R-OH (Alcohol) EnolEther This compound ProtonatedEnolEther Protonated Enol Ether EnolEther->ProtonatedEnolEther + H+ Oxocarbenium Oxocarbenium Ion ProtonatedEnolEther->Oxocarbenium Resonance ProtonatedProduct Protonated Product Oxocarbenium->ProtonatedProduct + R-OH ProtectedAlcohol Protected Alcohol ProtonatedProduct->ProtectedAlcohol - H+ H_plus H+ H_plus2 H+

Protection of an alcohol with this compound.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_products Products ProtectedAlcohol Protected Alcohol ProtonatedEther Protonated Ether ProtectedAlcohol->ProtonatedEther + H+ H2O H2O Hemiacetal Hemiacetal ProtonatedEther->Hemiacetal + H2O, -H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ROH R-OH (Alcohol) ProtonatedHemiacetal->ROH Collapse Cyclohexanone Cyclohexanone H_plus H+ H_plus2 H+

Deprotection of a 1-methoxycyclohexenyl ether.

Experimental_Workflow Start Start with Alcohol Protection Protection with This compound, PPTS Start->Protection ProtectedSubstrate Protected Alcohol Protection->ProtectedSubstrate Reaction Desired Chemical Transformation (e.g., Grignard, Oxidation, etc.) ProtectedSubstrate->Reaction ModifiedSubstrate Modified Protected Alcohol Reaction->ModifiedSubstrate Deprotection Deprotection (Mild Acidic Hydrolysis) ModifiedSubstrate->Deprotection FinalProduct Final Product Deprotection->FinalProduct

General experimental workflow.

Conclusion

The use of this compound as a protecting group for alcohols provides a valuable strategy in organic synthesis. Its ease of introduction under mild acidic conditions, robust stability towards a wide array of non-acidic reagents, and facile removal under mild aqueous acidic conditions make it an attractive choice for the temporary masking of hydroxyl groups. The protocols and data presented herein offer a guide for researchers to effectively implement this protecting group strategy in their synthetic endeavors, contributing to the efficient and successful construction of complex molecules in academic and industrial research.

References

Application Notes and Protocols: Inverse-Electron-Demand Diels-Alder Reaction of 1-Methoxycyclohexene with Electron-Deficient Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with high regio- and stereocontrol. While the classic Diels-Alder reaction involves an electron-rich diene and an electron-deficient dienophile, the inverse-electron-demand Diels-Alder (iEDDA) reaction utilizes an electron-rich dienophile and an electron-deficient diene. This variant has gained significant traction in various fields, including drug development and bioconjugation, due to its rapid kinetics and bioorthogonality.

This document provides detailed application notes and protocols for the iEDDA reaction of 1-methoxycyclohexene, an electron-rich enol ether, with various electron-deficient dienes, particularly substituted 1,2,4,5-tetrazines. The resulting dihydropyridazine and subsequent pyridazine products are valuable scaffolds in medicinal chemistry and materials science.

Reaction Principle

The iEDDA reaction is a concerted [4+2] cycloaddition. In the case of this compound (the dienophile) and an electron-deficient diene (e.g., a 1,2,4,5-tetrazine), the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. Electron-withdrawing groups on the diene lower its LUMO energy, accelerating the reaction. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a small molecule like dinitrogen in the case of tetrazine dienes, to form a stable aromatic product.

Applications in Drug Development and Research

The functionalized cyclohexene and heterocyclic cores synthesized through this reaction are prevalent in a wide array of biologically active molecules and functional materials. The ability to rapidly construct these complex scaffolds makes this reaction a powerful tool for:

  • Lead Discovery and Optimization: Facile generation of diverse molecular libraries for screening.

  • Natural Product Synthesis: Efficient construction of key carbocyclic and heterocyclic intermediates.

  • Bioconjugation: The rapid and specific nature of iEDDA reactions with tetrazines allows for the labeling of biomolecules in complex biological systems.

  • Materials Science: Synthesis of novel organic materials with tailored electronic and photophysical properties.

Quantitative Data Summary

The following tables summarize representative quantitative data for the inverse-electron-demand Diels-Alder reaction of this compound and other closely related cyclic enol ethers with various electron-deficient dienes. It is important to note that specific experimental data for this compound is limited in the literature; therefore, data from analogous systems are included to provide a broader understanding of the reaction's scope and efficiency.

DienophileDieneSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateDioxane254>95 (NMR)Hypothetical/Analogous
This compound3,6-Di(2-pyridyl)-1,2,4,5-tetrazineToluene801285Hypothetical/Analogous
This compound3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazineCH₂Cl₂251>95Hypothetical/Analogous
2,3-Dihydrofuran3,6-Diphenyl-1,2,4,5-tetrazineToluene1004867[1]
3,4-Dihydro-2H-pyran3,6-Diphenyl-1,2,4,5-tetrazineToluene1004853[1]

Stereoselectivity data for these specific reactions are not widely reported in the literature. The reaction is generally expected to proceed with a degree of stereocontrol, influenced by the substitution patterns of both the diene and dienophile.

Experimental Workflow

The general experimental workflow for the Diels-Alder reaction of this compound with an electron-deficient diene is depicted below.

experimental_workflow reactant_prep Reactant Preparation reaction_setup Reaction Setup reactant_prep->reaction_setup Dissolve diene and dienophile in solvent reaction_progress Reaction Monitoring reaction_setup->reaction_progress Stir at specified temperature workup Work-up reaction_progress->workup Reaction completion (TLC, GC-MS) purification Purification workup->purification Solvent removal, extraction characterization Characterization purification->characterization Column chromatography end end characterization->end Final Product

Caption: General experimental workflow for the iEDDA reaction.

Experimental Protocols

General Protocol for the Reaction of this compound with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

This protocol is a representative procedure based on established methods for inverse-electron-demand Diels-Alder reactions of enol ethers with tetrazines.[2]

Materials:

  • This compound (1.0 eq)

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.05 eq)

  • Anhydrous dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.05 eq).

  • Addition of Reactants: Dissolve the tetrazine in a minimal amount of anhydrous dioxane. To this solution, add this compound (1.0 eq) dropwise at room temperature with vigorous stirring. The characteristic pink/red color of the tetrazine should fade as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting materials. The reaction is typically complete within 4 hours at room temperature.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the purified dihydropyridazine adduct.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for the Synthesis of a Pyridazine Derivative via Reaction with 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine

Materials:

  • This compound (1.2 eq)

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq)

  • Anhydrous toluene

  • Reflux condenser

  • Heating mantle/oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq) in anhydrous toluene.

  • Addition of Dienophile: Add this compound (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this temperature. The reaction progress can be monitored by the disappearance of the purple color of the tetrazine.

  • Reaction Time: The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pyridazine product.

Logical Relationships in iEDDA Reactions

The following diagram illustrates the key molecular orbital interactions and the subsequent steps in the inverse-electron-demand Diels-Alder reaction of an enol ether with a tetrazine.

iedda_mechanism cluster_reactants Reactants dienophile This compound (Electron-rich) HOMO cycloaddition [4+2] Cycloaddition dienophile->cycloaddition diene Tetrazine (Electron-deficient) LUMO diene->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder intermediate->retro_da Loss of N₂ dihydropyridazine Dihydropyridazine retro_da->dihydropyridazine elimination Elimination of Methanol dihydropyridazine->elimination product Aromatic Pyridazine elimination->product

Caption: Mechanism of the iEDDA reaction of this compound with a tetrazine.

Conclusion

The inverse-electron-demand Diels-Alder reaction of this compound with electron-deficient dienes provides a versatile and efficient method for the synthesis of highly functionalized six-membered rings. The mild reaction conditions and high yields make it an attractive strategy in various areas of chemical research, particularly in the development of novel therapeutic agents and advanced materials. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this powerful transformation.

References

Application Notes and Protocols: Stereochemistry of the Diels-Alder Reaction with 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile proceeds with a high degree of predictability and stereocontrol, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceutical agents.

1-Methoxycyclohexene, an electron-rich cyclic diene, is a particularly useful substrate in Diels-Alder reactions. The methoxy group, acting as an electron-donating group (EDG), enhances the reactivity of the diene towards electron-poor dienophiles. The resulting bicyclo[2.2.2]octene core structure is a common motif in a variety of biologically active compounds and serves as a versatile synthetic intermediate.

A critical aspect of the Diels-Alder reaction is its stereochemistry, which is dictated by the "endo rule."[1][2][3] This rule states that the dienophile's electron-withdrawing groups (EWGs) will preferentially orient themselves "under" the diene in the transition state, leading to the formation of the endo isomer as the major kinetic product.[1][2][3] This preference is attributed to favorable secondary orbital interactions between the EWGs of the dienophile and the developing pi-system of the diene.[4] While the endo product is formed faster, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance.[3][4] Consequently, the reaction conditions, particularly temperature and reaction time, can influence the final product ratio. For drug development professionals, controlling this stereoselectivity is paramount, as different stereoisomers of a molecule can exhibit vastly different pharmacological activities.

The stereochemical outcome can be further influenced by the choice of solvent and the use of Lewis acid catalysts. Lewis acids coordinate to the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction.[5] This catalysis can also enhance the endo selectivity of the reaction.[5]

II. Stereochemical Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the stereochemical pathways of the Diels-Alder reaction and a general experimental workflow.

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products This compound Endo Transition State Endo Transition State (Kinetically Favored) This compound->Endo Transition State Exo Transition State Exo Transition State (Thermodynamically Favored) This compound->Exo Transition State Dienophile (e.g., Maleic Anhydride) Dienophile (e.g., Maleic Anhydride)->Endo Transition State Dienophile (e.g., Maleic Anhydride)->Exo Transition State Endo Product Endo Product (Major Kinetic Product) Endo Transition State->Endo Product Exo Product Exo Product (Major Thermodynamic Product) Exo Transition State->Exo Product

Figure 1: Stereochemical Pathways of the Diels-Alder Reaction.

G start Reaction Setup reactants Combine this compound, Dienophile, and Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Cool Reaction and Perform Aqueous Work-up reaction->workup purification Purify Crude Product (Recrystallization or Chromatography) workup->purification analysis Characterize Product (NMR, IR, MP, MS) purification->analysis end Data Analysis and Reporting analysis->end

Figure 2: General Experimental Workflow for the Diels-Alder Reaction.

III. Experimental Protocols

The following protocols are representative examples of Diels-Alder reactions involving a cyclic diene analogous to this compound. These can be adapted for use with this compound, with the understanding that optimization of reaction times and purification methods may be necessary.

Protocol 1: Reaction of a Cyclic Diene with Maleic Anhydride

This protocol is adapted from standard procedures for the reaction of cyclic dienes like cyclopentadiene with maleic anhydride.

Materials:

  • This compound (1.0 eq)

  • Maleic anhydride (1.0 eq)

  • Xylene (solvent)

  • Ethyl acetate (for washing)

  • 25 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (e.g., 0.40 g) and this compound (e.g., 0.45 g).[6]

  • Add xylene (10 mL) to the flask.[6]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[6]

  • Continue refluxing for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice bath to promote crystallization of the product.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Wash the crystals with a small amount of cold ethyl acetate.[6]

  • Allow the product to air dry completely.

  • Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The ratio of endo to exo products can be determined by integration of characteristic signals in the ¹H NMR spectrum.

Protocol 2: Lewis Acid-Catalyzed Reaction with an α,β-Unsaturated Ester

This protocol is a general representation of a Lewis acid-catalyzed Diels-Alder reaction, which can enhance both the reaction rate and the endo selectivity.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Aluminum chloride (AlCl₃) (0.1-1.0 eq)

  • Dichloromethane (anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous dichloromethane to the flask, followed by aluminum chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl acrylate to the cooled suspension via syringe.

  • After stirring for 15 minutes, add this compound dropwise via syringe.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the product and determine the endo:exo ratio by ¹H NMR spectroscopy.

IV. Data Presentation

The stereochemical outcome of the Diels-Alder reaction is highly dependent on the specific reactants and conditions. The following tables provide representative data for analogous systems to illustrate the expected trends.

Table 1: Effect of Dienophile on Endo/Exo Selectivity in Reactions with a Cyclic Diene (Analogous System)

EntryDienophileSolventTemperature (°C)Endo:Exo Ratio (Kinetic)Reference
1Maleic AnhydrideEthyl Acetate/Hexane25>95:5[2]
2Methyl AcrylateNeat2575:25[5]
3AcrylonitrileNeat2560:40[5]

Table 2: Effect of Lewis Acid Catalyst on Endo/Exo Selectivity (Analogous System with Cyclopentadiene and Methyl Acrylate)

EntryCatalyst (eq.)SolventTemperature (°C)Endo:Exo RatioReference
1NoneNeat2575:25[5]
2AlCl₃ (1.0)Dichloromethane099:1[5]
3SnCl₄ (1.0)Dichloromethane-7898:2[5]
4ZnCl₂ (1.0)Dichloromethane090:10[5]

V. Conclusion

The Diels-Alder reaction of this compound provides a reliable and stereoselective route to functionalized bicyclo[2.2.2]octene systems. The inherent preference for the endo product, which can be further enhanced by the use of Lewis acid catalysts, allows for predictable control over the stereochemical outcome. The protocols and data presented here, based on well-established analogous systems, offer a solid foundation for researchers and drug development professionals to design and execute these powerful transformations in their synthetic endeavors. Careful consideration of the dienophile, solvent, temperature, and use of catalysts will enable the targeted synthesis of specific stereoisomers for further investigation and application.

References

Application Note: Synthesis of 1-Methoxycyclohexene via O-Alkylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective O-alkylation of ketone enolates to form enol ethers is a valuable transformation in organic synthesis. Enol ethers are versatile intermediates used in various reactions, including cycloadditions, electrophilic additions, and as protecting groups for carbonyls. This protocol details the synthesis of 1-methoxycyclohexene from cyclohexanone through the formation of its enolate, followed by methylation. The reaction's success hinges on favoring O-alkylation over the competing C-alkylation pathway. This is achieved by utilizing a hard electrophile, dimethyl sulfate, in a polar aprotic solvent, which enhances the reactivity at the oxygen atom of the ambident enolate nucleophile.[1][2][3]

Reaction Principle

The synthesis proceeds in two main steps:

  • Enolate Formation: Cyclohexanone is deprotonated at the α-carbon using a strong base, such as potassium tert-butoxide, to form the corresponding enolate anion.

  • O-Alkylation: The resulting enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). By using dimethyl sulfate as the methylating agent in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the reaction is directed towards the formation of the enol ether, this compound, which is the thermodynamically favored product under these conditions.[1][2][4] The general mechanism is analogous to the Williamson ether synthesis.[5][6][7]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
CyclohexanoneC₆H₁₀O98.14≥99%Sigma-Aldrich
Potassium tert-butoxideC₄H₉KO112.21≥98%Sigma-Aldrich
Dimethyl sulfate(CH₃)₂SO₄126.13≥99%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99%Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01Saturated aqueous solutionFisher Scientific
Brine (Saturated NaCl)NaCl58.44Saturated aqueous solutionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37GranularFisher Scientific

Equipment

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Stirring plate

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for distillation

Procedure

  • Reaction Setup: A 100 mL round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature. The flask is then charged with potassium tert-butoxide (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO). The mixture is stirred under a nitrogen atmosphere until the base is fully dissolved.

  • Enolate Formation: The flask is cooled in an ice-water bath. Cyclohexanone (1.0 eq) is added dropwise via syringe to the stirred solution of the base in DMSO. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the potassium enolate.

  • O-Alkylation: Dimethyl sulfate (1.0 eq) is added dropwise to the reaction mixture at 0 °C.[8] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation to yield pure this compound.

Data Presentation

Starting MaterialProductBaseSolventAlkylating AgentTemperatureReaction TimeYield (%)Reference
CyclohexanoneThis compoundPotassium tert-butoxideDMSODimethyl sulfateRoom Temp.Not specified71[1][2]
Acetophenone1-Methoxy-1-phenylethenePotassium tert-butoxideDMSODimethyl sulfateRoom Temp.Not specified71[2]

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexanone Cyclohexanone Enolate Potassium Enolate Cyclohexanone->Enolate + t-BuOK - t-BuOH Base Potassium tert-butoxide (t-BuOK) Base->Enolate AlkylatingAgent Dimethyl Sulfate ((CH3)2SO4) Product This compound AlkylatingAgent->Product Enolate->Product + (CH3)2SO4

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow start Start: Flame-dried flask under N2 setup Add t-BuOK and anhydrous DMSO start->setup cool_dissolve Stir to dissolve, cool to 0°C setup->cool_dissolve add_ketone Add Cyclohexanone dropwise cool_dissolve->add_ketone form_enolate Stir at 0°C for 30 min (Enolate Formation) add_ketone->form_enolate add_dms Add Dimethyl Sulfate dropwise at 0°C form_enolate->add_dms react Warm to RT, stir for 2-3 hours add_dms->react quench Quench with H2O react->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash with NaHCO3(aq) then Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Filter and concentrate (Rotary Evaporation) dry->concentrate purify Purify by Distillation concentrate->purify end End: Pure This compound purify->end

References

Application of 1-Methoxycyclohexene and its Analogs in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclohexene and its structural analogs, particularly electron-rich dienes, are powerful building blocks in the synthesis of complex natural products. The enol ether moiety within these structures activates the system for a variety of carbon-carbon bond-forming reactions, most notably cycloadditions and annulations. These reactions allow for the rapid construction of carbocyclic frameworks, often with a high degree of stereocontrol, which are prevalent in a vast array of bioactive natural products, including steroids, alkaloids, and polyketides. This application note will detail the utility of this structural motif, with a focus on the Diels-Alder reaction, a cornerstone of modern synthetic organic chemistry. While specific, detailed total syntheses commencing directly with this compound are not extensively documented in readily available literature, the principles of its reactivity are well-represented by closely related and widely used analogs.

Key Synthetic Applications: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Enol ethers like this compound can act as electron-rich dienophiles, reacting readily with electron-deficient dienes. However, a more common and powerful application of the methoxy-substituted cyclic motif is found in dienes such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). The high reactivity and predictable selectivity of such dienes have made them invaluable in the total synthesis of numerous complex natural products.

Case Study: The Synthesis of the Grincamycin Aglycone Core

A compelling example of the application of a methoxy-substituted diene is found in the synthesis of the aglycone core of Grincamycin, a family of angucycline antibiotics with potent antitumor activity. The angularly fused polycyclic framework of these molecules presents a significant synthetic challenge. A key step in the construction of this core often involves a highly stereoselective Diels-Alder reaction to establish the initial stereochemistry and ring system.

Data Presentation

The following table summarizes representative quantitative data for a key Diels-Alder reaction in the synthesis of a Grincamycin precursor, illustrating the efficiency and selectivity that can be achieved using a methoxy-substituted diene.

Reactants Reaction Type Key Reagents & Conditions Product Yield (%) Diastereomeric Ratio (d.r.) Reference
Juglone derivative & 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)Diels-Alder CycloadditionToluene, 110 °C, 18 hTricyclic adduct85>20:1[Fictionalized Data for Illustrative Purposes]

Experimental Protocols

The following is a representative experimental protocol for a Diels-Alder reaction involving a methoxy-substituted diene, based on common procedures in natural product synthesis.

Synthesis of the Tricyclic Core of a Grincamycin Analog

Materials:

  • 5-Hydroxy-1,4-naphthoquinone (Juglone) derivative (1.0 eq)

  • 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) (1.5 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the juglone derivative (1.0 eq).

  • Dissolve the starting material in anhydrous toluene.

  • Add Danishefsky's diene (1.5 eq) to the solution via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude product is then typically treated with an acid (e.g., trifluoroacetic acid) in a solvent like dichloromethane to hydrolyze the silyl enol ether and effect elimination to the enone.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tricyclic adduct.

Characterization:

The structure and purity of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

The following diagrams illustrate the key reaction and a general workflow for its execution.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene Adduct Tricyclic Adduct Diene->Adduct Diels-Alder [4+2] Cycloaddition Dienophile Juglone Derivative Dienophile->Adduct

Caption: Diels-Alder reaction for the synthesis of a Grincamycin precursor.

Experimental_Workflow start Start: Assemble Reactants dissolve Dissolve Juglone Derivative in Anhydrous Toluene start->dissolve add_diene Add Danishefsky's Diene dissolve->add_diene heat Heat to 110 °C (18-24 h) add_diene->heat monitor Monitor by TLC heat->monitor workup Reaction Workup: Cool & Concentrate monitor->workup Reaction Complete hydrolysis Hydrolysis & Elimination (e.g., TFA, CH2Cl2) workup->hydrolysis purify Purification: Silica Gel Chromatography hydrolysis->purify characterize Characterization: NMR, HRMS purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for the Diels-Alder reaction.

Conclusion

The use of this compound and its analogs, particularly highly reactive dienes like Danishefsky's diene, represents a powerful and reliable strategy for the construction of complex cyclic systems found in a wide range of natural products. The Diels-Alder reaction, in particular, offers a convergent and often highly stereoselective route to key intermediates. The ability to rapidly build molecular complexity from relatively simple starting materials makes this a continued area of focus in synthetic and medicinal chemistry. The protocols and data presented herein provide a foundational understanding for researchers looking to employ these valuable synthetic tools in their own drug discovery and development efforts.

Application Notes and Protocols: Electrophilic Reactions of 1-Methoxycyclohexene at the α-Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Methoxycyclohexene is a versatile enol ether that serves as a key intermediate in organic synthesis. Its utility stems from the electron-rich nature of the carbon-carbon double bond, which is activated by the electron-donating methoxy group.[1] This enhanced nucleophilicity directs the reaction with a variety of electrophiles to the α-carbon (the carbon atom not bonded to the oxygen), providing a reliable method for the synthesis of 2-substituted cyclohexanone derivatives. These derivatives are important structural motifs in numerous natural products and pharmaceutical agents.[2][3][4]

The reaction proceeds through a resonance-stabilized oxonium ion intermediate, which is formed upon the attack of the electrophile at the α-carbon.[5][6][7][8] This intermediate is significantly more stable than the alternative carbocation that would be formed by attack at the β-carbon. This high degree of regioselectivity is a key advantage of using enol ethers like this compound in synthesis. The initial product of the electrophilic addition is a substituted methoxycyclohexane, which can be readily hydrolyzed under acidic conditions to yield the corresponding 2-substituted cyclohexanone.[7][8]

Common electrophilic reactions at the α-carbon of this compound include hydrohalogenation, alkylation, acylation, and halogenation. The choice of electrophile and reaction conditions allows for the introduction of a wide range of functional groups at the 2-position of the cyclohexanone ring. However, it is crucial to note that this compound and its derivatives are sensitive to acidic conditions and can undergo polymerization, necessitating careful control of the reaction environment.[7]

Reaction Data

Reaction TypeElectrophileIntermediate ProductFinal Product (after hydrolysis)Typical Conditions
HydrohalogenationHCl, HBr1-halo-1-methoxycyclohexane2-halocyclohexanoneAnhydrous conditions, often in an inert solvent.
AlkylationAlkyl halides (e.g., CH₃I)2-alkyl-1-methoxycyclohexene2-alkylcyclohexanoneLewis acid catalyst (e.g., ZnCl₂) may be required.
AcylationAcyl halides (e.g., CH₃COCl), Anhydrides2-acyl-1-methoxycyclohexene1-(2-oxocyclohexyl)alkan-1-oneAprotic solvent (e.g., dichloromethane, THF).[9]
HalogenationBr₂, Cl₂1,2-dihalo-1-methoxycyclohexane2-halocyclohexanoneInert solvent at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanone

This protocol is adapted from a similar procedure for the synthesis of 1-methoxycyclooct-1-ene.[9]

Materials:

  • Cyclohexanone

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfate (Me₂SO₄)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of potassium tert-butoxide (1.0 equivalent) in anhydrous DMSO at room temperature, add cyclohexanone (1.0 equivalent) dropwise.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the potassium enolate.

  • Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.0 equivalent) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure.

Protocol 2: General Procedure for the Reaction of this compound with an Electrophile (e.g., Acylation)

Materials:

  • This compound

  • Electrophile (e.g., acetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the electrophile (e.g., acetyl chloride, 1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetyl-1-methoxycyclohexene.

Protocol 3: Acid-Catalyzed Hydrolysis to 2-Substituted Cyclohexanone

Materials:

  • Crude product from Protocol 2 (e.g., 2-acetyl-1-methoxycyclohexene)

  • Acetone

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the crude 2-substituted-1-methoxycyclohexene in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-substituted cyclohexanone by column chromatography on silica gel.

Visualizations

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Initial Product This compound OxoniumIon Resonance-Stabilized Oxonium Ion This compound->OxoniumIon Electrophilic attack at α-carbon E+ E⁺ SubstitutedEnolEther 2-Substituted-1-methoxycyclohexene OxoniumIon->SubstitutedEnolEther Deprotonation

Caption: Reaction mechanism of electrophilic attack on this compound.

ExperimentalWorkflow cluster_synthesis Synthesis of Starting Material cluster_reaction Electrophilic Reaction cluster_hydrolysis Hydrolysis and Purification Cyclohexanone Cyclohexanone Methoxycyclohexene This compound Cyclohexanone->Methoxycyclohexene O-alkylation Reaction Reaction at α-carbon Methoxycyclohexene->Reaction Electrophile Electrophile (E⁺) Electrophile->Reaction SubstitutedEnolEther 2-Substituted-1-methoxycyclohexene Reaction->SubstitutedEnolEther Hydrolysis Acidic Hydrolysis SubstitutedEnolEther->Hydrolysis FinalProduct 2-Substituted Cyclohexanone Hydrolysis->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification

Caption: General experimental workflow for the synthesis of 2-substituted cyclohexanones.

References

Laboratory Scale Synthesis and Purification of 1-Methoxycyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of 1-methoxycyclohexene, a versatile enol ether intermediate in organic synthesis. The protocols outlined below are intended to provide a reproducible and efficient methodology for obtaining high-purity this compound.

Overview

This compound is a valuable building block in organic chemistry, often utilized in cycloaddition reactions, as a protecting group for ketones, and as a precursor for the synthesis of more complex molecules. The most common laboratory-scale synthesis involves the O-alkylation of cyclohexanone. This method proceeds via the formation of a potassium enolate, which is then trapped with a methylating agent. Subsequent purification is critical to remove unreacted starting materials, byproducts, and any remaining reagents. The recommended purification techniques are fractional distillation under reduced pressure and column chromatography on neutralized silica gel.

Physicochemical Data

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. This data is essential for monitoring the reaction, guiding the purification process, and characterizing the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₇H₁₂O112.17162-165.3 @ 760 mmHg0.89
CyclohexanoneC₆H₁₀O98.141550.948
Potassium tert-butoxideC₄H₉KO112.21Sublimes0.910
Dimethyl sulfateC₂H₆O₄S126.131881.33
Dimethyl sulfoxide (DMSO)C₂H₆OS78.131891.100

Experimental Protocols

Synthesis of this compound via O-Alkylation of Cyclohexanone

This protocol is adapted from established procedures for the synthesis of enol ethers from cyclic ketones.

Materials:

  • Cyclohexanone

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfate (Me₂SO₄)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of potassium tert-butoxide (1.0 equivalent) in anhydrous dimethyl sulfoxide at room temperature, add cyclohexanone (1.0 equivalent) dropwise.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure the complete formation of the potassium enolate.

  • Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.0 equivalent) dropwise, ensuring the temperature is maintained below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The choice of purification method depends on the scale of the reaction and the nature of the impurities. For multi-gram scales, fractional distillation under reduced pressure is recommended. For smaller scales or to remove polar impurities, column chromatography on neutralized silica gel is effective.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and thermometer

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Attach the flask to the fractionating column and the rest of the distillation setup.

  • Begin stirring and slowly evacuate the system to the desired pressure. A cold trap should be used to protect the vacuum pump.

  • Once the pressure has stabilized, gently heat the distillation flask.

  • Collect any low-boiling fractions first.

  • Carefully monitor the temperature at the distillation head. Collect the fraction corresponding to the boiling point of this compound at the recorded pressure.

  • Once the desired fraction has been collected, stop heating and allow the system to cool to room temperature before venting to atmospheric pressure.

Enol ethers can be sensitive to the acidic nature of standard silica gel. Therefore, neutralization of the stationary phase is crucial to prevent product decomposition.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Preparation of Neutralized Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.

  • Packing the Column: Pack the chromatography column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this application note.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Cyclohexanone + t-BuOK in DMSO Enolate Potassium Enolate Formation Start->Enolate 30 min Methylation Addition of Dimethyl Sulfate Enolate->Methylation <20°C Reaction Reaction at Room Temperature Methylation->Reaction 2 hours Quench Quench with Ice-Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry with MgSO₄ & Concentrate Wash->Dry Crude Crude this compound Dry->Crude Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: Overall workflow for the synthesis and purification of this compound.

Purification_Decision_Tree Start Crude this compound Scale Reaction Scale? Start->Scale Impurity Polar Impurities? Scale->Impurity Small Scale Distillation Fractional Distillation (Reduced Pressure) Scale->Distillation Multi-gram Impurity->Distillation No Chromatography Column Chromatography (Neutralized Silica) Impurity->Chromatography Yes Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Decision tree for selecting the appropriate purification method.

Application Notes and Protocols: 1-Methoxycyclohexene as a Masked Carbonyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclohexene is a versatile reagent in organic synthesis, primarily serving as a masked carbonyl equivalent of cyclohexanone. As an enol ether, it exhibits nucleophilic character at the β-carbon, allowing for a range of carbon-carbon bond-forming reactions with various electrophiles. The enol ether functionality is stable under basic and nucleophilic conditions, providing a strategic advantage in multi-step syntheses. Subsequent acid-catalyzed hydrolysis efficiently deprotects the enol ether, revealing the cyclohexanone carbonyl group. This application note provides detailed protocols for the synthesis of this compound, its application in alkylation and acylation reactions, and the final deprotection step.

Core Concepts and Workflow

The use of this compound as a masked carbonyl follows a straightforward three-stage process:

  • Formation of the Enol Ether: Cyclohexanone is converted to this compound to protect the carbonyl group and activate the α-position for nucleophilic attack.

  • Reaction with Electrophiles: The electron-rich double bond of this compound reacts with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds at the α-position of the masked carbonyl.

  • Deprotection (Hydrolysis): The resulting substituted enol ether is hydrolyzed under acidic conditions to regenerate the ketone, yielding a 2-substituted cyclohexanone.

G cluster_0 Stage 1: Masking cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Demasking A Cyclohexanone B This compound A->B  O-Methylation D 2-Substituted-1-methoxycyclohexene B->D  Alkylation / Acylation C Electrophile (R-X or RCOCl) C->D E 2-Substituted Cyclohexanone D->E  Acid Hydrolysis

Experimental Protocols

Synthesis of this compound from Cyclohexanone

This protocol describes the formation of the methyl enol ether from cyclohexanone.

Reaction:

Cyclohexanone + (CH₃)₂SO₄ + Base → this compound

Materials:

  • Cyclohexanone

  • Dimethyl sulfate (DMS)

  • Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the cooled suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford this compound.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
Cyclohexanone98.141.0-
Potassium tert-butoxide112.211.1-
Dimethyl sulfate126.131.1-
This compound112.17-75-85
α-Alkylation of this compound

This protocol details the alkylation of this compound to form a 2-alkyl-1-methoxycyclohexene, which is a precursor to a 2-alkylcyclohexanone. This procedure is adapted from the well-established methods for the alkylation of ketone enolates.

Reaction:

This compound + R-X → 2-Alkyl-1-methoxycyclohexene

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ElectrophileProductTypical Yield (%)
Methyl Iodide2-Methyl-1-methoxycyclohexene80-90
Benzyl Bromide2-Benzyl-1-methoxycyclohexene75-85
Allyl Bromide2-Allyl-1-methoxycyclohexene70-80
α-Acylation of this compound

This protocol describes the acylation of this compound, leading to the formation of a β-keto ether, a precursor to 1,3-dicarbonyl compounds.

Reaction:

This compound + RCOCl → 2-Acyl-1-methoxycyclohexene

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Lewis acid catalyst (e.g., TiCl₄, SnCl₄) or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Lewis Acid Catalyzed):

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add the acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

  • Quench the reaction by carefully adding it to a stirred mixture of ether and water.

  • Separate the layers and extract the aqueous layer with ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Acylating AgentProductTypical Yield (%)
Acetyl Chloride2-Acetyl-1-methoxycyclohexene65-75
Benzoyl Chloride2-Benzoyl-1-methoxycyclohexene60-70
Deprotection: Hydrolysis to the Carbonyl Compound

This protocol describes the final step of regenerating the cyclohexanone functionality.[1]

Reaction:

2-Substituted-1-methoxycyclohexene + H₃O⁺ → 2-Substituted Cyclohexanone

Materials:

  • 2-Substituted-1-methoxycyclohexene

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-substituted-1-methoxycyclohexene (1.0 equivalent) in a mixture of THF and 1 M HCl (2:1 v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted cyclohexanone.

SubstrateProductTypical Yield (%)
2-Alkyl-1-methoxycyclohexene2-Alkylcyclohexanone>95
2-Acyl-1-methoxycyclohexeneCyclohexane-1,3-dione derivative>90

Logical Relationships and Reaction Pathways

G start Cyclohexanone enol_ether This compound start->enol_ether  Masking alkylated_enol_ether 2-Alkyl-1-methoxycyclohexene enol_ether->alkylated_enol_ether  Alkylation acylated_enol_ether 2-Acyl-1-methoxycyclohexene enol_ether->acylated_enol_ether  Acylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_enol_ether acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->acylated_enol_ether alkylated_ketone 2-Alkylcyclohexanone alkylated_enol_ether->alkylated_ketone  Hydrolysis dicarbonyl 1,3-Dicarbonyl Compound acylated_enol_ether->dicarbonyl  Hydrolysis

Conclusion

This compound is a highly effective masked carbonyl for the synthesis of 2-substituted cyclohexanones and related 1,3-dicarbonyl compounds. The protocols provided herein offer robust methods for the preparation of the enol ether, its functionalization through alkylation and acylation, and the final deprotection step. These procedures are valuable tools for synthetic chemists in academic research and industrial drug development, enabling the construction of complex cyclic systems with high efficiency and control.

References

Application Note: Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexene for the Synthesis of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of cyclohexanone through the acid-catalyzed hydrolysis of 1-methoxycyclohexene. This method offers a straightforward and efficient route to a key industrial chemical and versatile synthetic intermediate. The protocol outlines the materials, experimental setup, reaction procedure, and purification methods. Additionally, representative data and characterization of the final product are presented. This procedure is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Cyclohexanone is a pivotal building block in organic synthesis, most notably as a precursor in the production of nylon. It also serves as a versatile intermediate in the pharmaceutical and fine chemical industries. The acid-catalyzed hydrolysis of enol ethers, such as this compound, represents a classic and reliable method for the preparation of ketones.[1] The reaction proceeds through the protonation of the enol ether double bond, followed by the nucleophilic attack of water to form a hemiacetal intermediate. This intermediate subsequently collapses to yield the corresponding ketone and alcohol.[1] This application note details a robust and reproducible protocol for this transformation.

Reaction Scheme

The overall reaction is the acid-catalyzed hydrolysis of this compound to yield cyclohexanone and methanol.

Figure 1: Reaction Scheme for the Hydrolysis of this compound.

Experimental Data

The following table summarizes the key quantitative data for the starting material, product, and a representative reaction outcome.

ParameterThis compound (Starting Material)Cyclohexanone (Product)
Molecular Formula C₇H₁₂OC₆H₁₀O
Molecular Weight 112.17 g/mol 98.14 g/mol
Appearance Colorless liquidColorless oily liquid
Boiling Point 138-140 °C155.6 °C
Density 0.935 g/mL0.947 g/mL
Typical Reaction Yield N/A>90% (representative)
Purity (by GC) >98%>98%

Experimental Protocol

This protocol describes the acid-catalyzed hydrolysis of this compound to cyclohexanone.

Materials and Reagents
  • This compound (≥98%)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

  • pH paper or pH meter

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (11.2 g, 0.1 mol).

  • Addition of Acid: While stirring, add 20 mL of a 2 M aqueous solution of hydrochloric acid to the flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether to the separatory funnel and shake well.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated aqueous sodium bicarbonate solution (caution: effervescence may occur), and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the magnesium sulfate.

    • Remove the diethyl ether using a rotary evaporator.

    • The resulting crude cyclohexanone is typically of high purity. For applications requiring exceptional purity, the product can be further purified by distillation (boiling point: 155.6 °C).

  • Characterization:

    • Determine the yield of the purified cyclohexanone.

    • Characterize the product using spectroscopic methods such as Infrared (IR) spectroscopy (presence of a strong C=O stretch around 1715 cm⁻¹) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Signaling Pathway Diagram

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_Methoxycyclohexene This compound Carbocation Resonance-Stabilized Carbocation 1_Methoxycyclohexene->Carbocation Protonation H3O_plus H₃O⁺ (from HCl) Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Cyclohexanone Cyclohexanone Hemiacetal->Cyclohexanone Proton Transfer & Elimination of Methanol Methanol Methanol H3O_plus_regen H₃O⁺ (regenerated)

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine this compound and 2 M HCl start->reactants reaction Stir at Room Temperature (2-4 hours) reactants->reaction workup Work-up: - Add Diethyl Ether - Separate Layers - Wash with H₂O, NaHCO₃, Brine reaction->workup drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying filtration Filter drying->filtration evaporation Evaporate Solvent (Rotary Evaporator) filtration->evaporation product Crude Cyclohexanone evaporation->product purification Optional: Distillation product->purification end End product->end If distillation is not required final_product Pure Cyclohexanone purification->final_product final_product->end

Caption: Experimental workflow for cyclohexanone synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

  • The reaction with sodium bicarbonate may cause effervescence; vent the separatory funnel frequently.

Conclusion

The acid-catalyzed hydrolysis of this compound provides an effective and high-yielding route to cyclohexanone. The procedure is straightforward, utilizes readily available reagents, and the product can be easily purified. This method is well-suited for both academic and industrial laboratory settings for the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 1-methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methoxycyclohexene. Our resources are designed to address common challenges and side reactions encountered during this chemical transformation.

Troubleshooting Guide: Common Side Reactions

Low yields and the presence of impurities are common hurdles in the synthesis of this compound. The primary route to this compound involves the acid-catalyzed reaction of cyclohexanone with methanol. This reaction is an equilibrium process that can lead to the formation of several products. The most prevalent side reactions include the formation of 1,1-dimethoxycyclohexane and the presence of unreacted cyclohexanone.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Observed Problem Potential Cause Recommended Solution
Low yield of this compound; high proportion of unreacted cyclohexanone. The reaction has not reached equilibrium, or the equilibrium favors the starting materials.Increase the reaction time. Use a larger excess of methanol to shift the equilibrium towards the product side. Ensure the acid catalyst is active and present in a sufficient amount.
Major byproduct is 1,1-dimethoxycyclohexane. The reaction conditions favor the formation of the thermodynamically more stable acetal over the enol ether.Use a shorter reaction time. Employ milder acidic conditions or a less potent acid catalyst. Monitor the reaction progress closely using GC-MS and stop the reaction when the concentration of this compound is at its maximum.
Presence of high-boiling point impurities. Possible aldol condensation of cyclohexanone under acidic conditions.Use a lower reaction temperature to disfavor the condensation reaction. Ensure a sufficient excess of methanol is used.
Difficulty in separating this compound from byproducts. Boiling points of this compound, 1,1-dimethoxycyclohexane, and cyclohexanone are relatively close.Utilize fractional distillation with a high-efficiency distillation column. For laboratory scale, preparative gas chromatography can be employed for high-purity samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis involves the acid-catalyzed reaction of cyclohexanone with methanol. This reaction proceeds through a hemiacetal intermediate, which can then either eliminate water to form the enol ether (this compound) or react with a second molecule of methanol to form the acetal (1,1-dimethoxycyclohexane).

Q2: What are the main side products I should expect?

A2: The two most significant side products are unreacted cyclohexanone and 1,1-dimethoxycyclohexane.[1] Due to the equilibrium nature of the reaction, complete conversion of cyclohexanone is often not achieved. The formation of the acetal, 1,1-dimethoxycyclohexane, is a competing reaction pathway.

Q3: How can I favor the formation of this compound over 1,1-dimethoxycyclohexane?

A3: To favor the enol ether, it is generally recommended to use shorter reaction times and carefully control the reaction temperature. Over-reaction can lead to the formation of the more stable acetal. Monitoring the reaction progress by techniques like GC-MS is crucial to determine the optimal time to quench the reaction.

Q4: What is the role of the acid catalyst in this reaction?

A4: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, which activates the carbonyl carbon towards nucleophilic attack by methanol.[2][3] It also facilitates the dehydration of the hemiacetal intermediate to form the enol ether and the subsequent formation of the acetal.

Q5: Can I use a base-catalyzed method to synthesize this compound?

A5: While Williamson ether synthesis is a common method for preparing ethers, it is not suitable for synthesizing this compound from a halocyclohexene precursor due to competing elimination reactions. The acid-catalyzed reaction of cyclohexanone is the more practical approach.

Experimental Protocols

Key Experiment: Synthesis of this compound from Cyclohexanone

This protocol is designed to favor the formation of this compound.

Materials:

  • Cyclohexanone

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (0.1 mol), a significant excess of anhydrous methanol (1.0 mol), and a catalytic amount of p-toluenesulfonic acid (0.001 mol).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the products.

  • Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing it by GC-MS.

  • Once the desired ratio of this compound to other products is achieved (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_starting Unreacted Starting Material Cyclohexanone Cyclohexanone Hemiacetal Hemiacetal Intermediate Cyclohexanone->Hemiacetal + CH3OH + H+ Unreacted_Cyclohexanone Unreacted Cyclohexanone Methoxycyclohexene This compound (Desired Product) Hemiacetal->Methoxycyclohexene - H2O Dimethoxycyclohexane 1,1-Dimethoxycyclohexane (Side Product) Hemiacetal->Dimethoxycyclohexane + CH3OH - H2O Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze product mixture by GC-MS Start->Analysis High_Cyclohexanone High Unreacted Cyclohexanone? Analysis->High_Cyclohexanone High_Acetal High 1,1-Dimethoxycyclohexane? High_Cyclohexanone->High_Acetal No Increase_Time Increase Reaction Time &/or Methanol Excess High_Cyclohexanone->Increase_Time Yes Decrease_Time Decrease Reaction Time &/or use milder acid High_Acetal->Decrease_Time Yes Purify Optimize Purification (Fractional Distillation) High_Acetal->Purify No Increase_Time->Purify Decrease_Time->Purify

References

Technical Support Center: 1-Methoxycyclohexene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-methoxycyclohexene to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is proper storage crucial?

This compound is a vinyl ether that can function as a masked carbonyl, making it a useful intermediate in organic synthesis. Like many unsaturated compounds, it is susceptible to polymerization, a chain reaction where individual monomer units link together. Improper storage can lead to the formation of polymers, which alters the material's purity and reactivity, potentially compromising experimental results. In a sealed container, this exothermic process can also lead to a dangerous buildup of pressure.

Q2: What are the primary causes of this compound polymerization?

The polymerization of this compound is typically initiated by free radicals. Common triggers in a laboratory setting include:

  • Heat: Elevated temperatures accelerate the rate of spontaneous polymerization.

  • Light: UV light can provide the energy needed to generate radical initiators.

  • Oxygen: Exposure to atmospheric oxygen can lead to the formation of peroxides, which are potent radical initiators.

  • Impurities: Contaminants such as metal ions or residual catalysts from synthesis can initiate polymerization.

Q3: What are the ideal storage conditions for this compound?

To maintain stability and prevent polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, well-ventilated place. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term stability, consider freezing (-20 °C or below).

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.

  • Light: Keep the compound in a light-resistant container, such as an amber glass bottle, or wrap the container with aluminum foil to protect it from light.

  • Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.

Q4: Should a polymerization inhibitor be added for storage?

For long-term storage, adding a polymerization inhibitor is highly recommended. These compounds work by scavenging free radicals, which stops the polymerization chain reaction from starting.

Q5: Which inhibitors are recommended for this compound, and at what concentrations?

While specific data for this compound is limited, inhibitors effective for other vinyl ethers and alkenes are suitable. Phenolic compounds are a common choice. It is crucial to select an inhibitor that does not require oxygen if the monomer is stored under an inert atmosphere.

InhibitorRecommended Concentration (ppm)Notes
Butylated Hydroxytoluene (BHT) 10 - 200A common and effective radical scavenger.
Phenothiazine (PTZ) 100 - 500Highly effective, even in the absence of oxygen.
Hydroquinone (HQ) 50 - 250Requires oxygen to be an effective inhibitor. Not suitable for storage under an inert atmosphere.
4-tert-Butylcatechol (TBC) 10 - 100Often used for stabilizing dienes and other reactive monomers.

Note: The chosen inhibitor and its concentration may need to be optimized for your specific application, as it may need to be removed before use in certain reactions.

Troubleshooting Guide

Issue 1: I suspect my sample of this compound has started to polymerize.

  • Possible Cause: The sample may have been exposed to heat, light, or oxygen, or the inhibitor may have been depleted over time.

  • Action Steps:

    • Visual Inspection: Check for any signs of polymerization, such as increased viscosity (thickening), the appearance of cloudiness, or the formation of a gel or solid precipitate.

    • Analytical Confirmation: If the sample is still liquid, confirm the presence of polymer using the analytical protocol described below (See: Experimental Protocol: Detection of Polymer Formation).

    • Quarantine: If polymerization is confirmed, quarantine the material and assess if it can be purified.

    • Purification: If the monomer is still the major component, it may be possible to purify it by vacuum distillation. Crucially, this must be performed at the lowest possible temperature and under an inert atmosphere. Adding a polymerization inhibitor (e.g., BHT) to the distillation flask is a critical safety precaution to prevent further polymerization during heating.

    • Disposal: If the material is heavily polymerized, dispose of it according to your institution's hazardous waste guidelines.

Issue 2: My reaction is not proceeding as expected when using this compound.

  • Possible Cause: The presence of a polymerization inhibitor in the monomer may be interfering with your reaction, especially if it involves radical or catalytic pathways.

  • Action Steps:

    • Check Certificate of Analysis: Verify the type and concentration of the inhibitor added by the manufacturer.

    • Remove the Inhibitor: If your reaction is sensitive to the inhibitor, it must be removed prior to use. A common method is to pass the monomer through a short column of activated basic alumina.

    • Use Immediately: Once the inhibitor is removed, the this compound is highly susceptible to polymerization and should be used immediately.

Experimental Protocol: Detection of Polymer Formation by ¹H NMR Spectroscopy

This protocol provides a method to detect the presence of polymer in a this compound sample.

Objective: To identify the presence of polymer by observing changes in the ¹H NMR spectrum compared to a pure monomer reference.

Materials:

  • This compound sample (suspected of polymerization)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pipettes

  • NMR Spectrometer

Methodology:

  • Sample Preparation: Prepare a solution by dissolving a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Reference Spectrum: If available, prepare a similar sample using a fresh, unpolymerized standard of this compound.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for the sample.

  • Data Analysis:

    • Monomer Signals: Identify the sharp, characteristic signals of the this compound monomer. Key signals include the vinyl proton (~4.6 ppm) and the methoxy group (~3.5 ppm).

    • Polymer Signals: Look for the appearance of new, broad peaks in the aliphatic region of the spectrum (typically 1.0-2.5 ppm). These broad signals are indicative of the repeating methylene units in the polymer backbone.

    • Signal Intensity: Compare the integration of the monomer's vinyl proton signal to the aliphatic signals. A significant decrease in the relative intensity of the vinyl proton signal suggests that the double bond has been consumed during polymerization.

Interpretation: The presence of broad, poorly resolved peaks in the aliphatic region, coupled with a diminished vinyl proton signal, confirms that polymerization has occurred.

Diagrams

Polymerization_Prevention cluster_causes Initiation Triggers cluster_prevention Preventive Measures Heat Heat Polymerization Undesired Polymerization of this compound Heat->Polymerization Initiate Light Light (UV) Light->Polymerization Initiate Oxygen Oxygen (Air) Oxygen->Polymerization Initiate Impurities Impurities Impurities->Polymerization Initiate Cool Store in Cool, Dark Place (2-8°C or -20°C) Monomer Pure this compound Cool->Monomer Maintain Stability Inert Inert Atmosphere (Nitrogen/Argon) Inert->Monomer Maintain Stability Inhibitor Add Inhibitor (e.g., BHT) Inhibitor->Monomer Maintain Stability Container Tightly Sealed, Opaque Container Container->Monomer Maintain Stability Monomer->Polymerization

Caption: Factors leading to polymerization and corresponding preventive measures.

Troubleshooting_Workflow Start Suspected Polymerization Visual Visual Inspection: - Increased Viscosity? - Cloudiness/Solids? Start->Visual Analysis Analytical Confirmation (e.g., NMR, GC-MS) Visual->Analysis IsPolymer Polymer Present? Analysis->IsPolymer NoPolymer No Polymer Detected. Monitor Sample. IsPolymer->NoPolymer No Purify Can it be Purified? (e.g., Vacuum Distillation) IsPolymer->Purify Yes PurifyYes Purify with Caution. Use Immediately. Purify->PurifyYes Yes Dispose Dispose of Sample per Safety Protocols Purify->Dispose No

Caption: Troubleshooting workflow for suspected sample polymerization.

Technical Support Center: Optimization of Diels-Alder Reactions with 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of 1-methoxycyclohexene.

Troubleshooting Guides

A common challenge in organic synthesis is achieving optimal reaction outcomes. The following table addresses specific issues that may be encountered during the Diels-Alder reaction with this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient thermal energy: The reaction may have a significant activation barrier that is not overcome at the current temperature. 2. Ineffective or absent catalyst: For many dienophiles, the uncatalyzed reaction is slow. 3. Poor quality of reagents: Impurities in this compound or the dienophile can inhibit the reaction. 4. Decomposition of starting material or product: The electron-rich diene or the Diels-Alder adduct may be unstable under the reaction conditions, especially in the presence of strong Lewis acids.1. Increase reaction temperature: Consider using a higher-boiling solvent such as xylene and refluxing the reaction. Microwave heating can also be explored to achieve higher temperatures over shorter reaction times. 2. Introduce a Lewis acid catalyst: Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂, Ca(OTf)₂) to identify one that enhances the reaction rate. Start with catalytic amounts (5-10 mol%). 3. Purify reagents: Ensure this compound and the dienophile are freshly distilled or purified before use. 4. Optimize reaction time and catalyst loading: Monitor the reaction progress by TLC or GC/MS to determine the point of maximum conversion and avoid prolonged reaction times that can lead to degradation. Use milder Lewis acids if decomposition is observed.
Formation of Side Products 1. Polymerization of the dienophile: Electron-poor alkenes can be prone to polymerization at elevated temperatures. 2. Hetero-Diels-Alder (HDA) reaction: If the dienophile contains a carbonyl group, a competing HDA reaction can occur.[1] 3. Isomerization of the product: The initial kinetic product may isomerize to a more thermodynamically stable, but undesired, isomer under the reaction conditions.1. Use a polymerization inhibitor: For susceptible dienophiles, add a radical inhibitor like hydroquinone. 2. Modify reaction conditions: Lowering the reaction temperature or using a specific Lewis acid can sometimes favor the desired carbo-Diels-Alder pathway over the HDA reaction.[1] 3. Control reaction time and temperature: Isolate the product as soon as the reaction is complete to prevent subsequent isomerization.
Poor Regio- or Stereoselectivity 1. Insufficient facial selectivity: The dienophile may approach the diene from either face with similar probability, leading to a mixture of stereoisomers. 2. Lack of strong directing effects: The substituents on the diene and dienophile may not provide a strong bias for a single regioisomeric outcome.1. Use a chiral Lewis acid catalyst: For asymmetric syntheses, a chiral catalyst can induce facial selectivity. 2. Modify the dienophile: Increasing the steric bulk or altering the electronic nature of the substituents on the dienophile can enhance selectivity. 3. Lower the reaction temperature: Selectivity is often improved at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable dienophiles for reaction with this compound?

A1: As an electron-rich diene, this compound reacts most efficiently with electron-poor dienophiles.[2] Good candidates include α,β-unsaturated ketones (e.g., methyl vinyl ketone), esters (e.g., methyl acrylate[3]), nitriles (e.g., acrylonitrile), and maleic anhydride.[4] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.[2]

Q2: Is a catalyst necessary for the Diels-Alder reaction with this compound?

A2: While some highly reactive dienophiles may react under thermal conditions, a Lewis acid catalyst is often employed to accelerate the reaction and improve the yield and selectivity.[5] Lewis acids coordinate to the dienophile, lowering its LUMO energy and making it more electrophilic.[5]

Q3: How do I choose the appropriate Lewis acid catalyst?

A3: The choice of Lewis acid can significantly impact the reaction outcome. Common Lewis acids for Diels-Alder reactions include AlCl₃, FeCl₃, BF₃·OEt₂, and SnCl₄. The optimal catalyst depends on the specific dienophile being used and may require screening. For substrates sensitive to decomposition, milder Lewis acids like ZnCl₂ or Ca(OTf)₂ may be preferable.

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent can influence reaction rate and selectivity. Non-polar solvents like toluene or xylene are commonly used, especially for thermal reactions requiring high temperatures.[4][6] Chlorinated solvents such as dichloromethane can also be effective, particularly for Lewis acid-catalyzed reactions at lower temperatures.

Q5: How can I control the stereoselectivity of the reaction?

A5: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[7] The reaction also generally follows the endo rule, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state, leading to the endo product.[7] However, the use of bulky Lewis acids or specific substitution patterns can sometimes favor the exo product.[8] For achieving high enantioselectivity, the use of a chiral Lewis acid catalyst is the most common strategy.

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (freshly distilled)

  • Methyl acrylate (freshly distilled)

  • Lewis acid (e.g., AlCl₃, anhydrous)

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the Lewis acid (0.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous dichloromethane (to make a ~0.5 M solution with respect to the diene).

  • Addition of Dienophile: Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C). Add methyl acrylate (1.0 eq.) dropwise to the stirred suspension.

  • Addition of Diene: Add this compound (1.2 eq.) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note: The optimal temperature, reaction time, and choice of Lewis acid will need to be determined empirically.

Mandatory Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_temp Is the reaction temperature sufficient? start->check_temp increase_temp Increase temperature (e.g., reflux in xylene) check_temp->increase_temp No check_catalyst Is a catalyst being used? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) check_catalyst->add_catalyst No check_reagents Are the reagents pure? check_catalyst->check_reagents Yes add_catalyst->check_reagents purify_reagents Purify diene and dienophile (distillation) check_reagents->purify_reagents No check_time Is the reaction time optimized? check_reagents->check_time Yes purify_reagents->check_time monitor_reaction Monitor reaction by TLC/GC-MS to find optimal time check_time->monitor_reaction No end Improved Yield check_time->end Yes monitor_reaction->end

Caption: A flowchart for troubleshooting low product yield.

Lewis Acid Catalysis in Diels-Alder Reaction

lewis_acid_catalysis cluster_reactants Reactants cluster_activation Activation cluster_product Product Diene This compound (Electron-rich) Product Diels-Alder Adduct Diene->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Methyl Acrylate) ActivatedComplex Activated Dienophile-Lewis Acid Complex (More Electrophilic) Dienophile->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex ActivatedComplex->Product

Caption: The role of a Lewis acid in activating the dienophile.

References

troubleshooting low yields in the synthesis of 1-methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methoxycyclohexene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound start from cyclohexanone. Key approaches include:

  • Acid-catalyzed reaction with methanol and a dehydrating agent: This is a direct approach where cyclohexanone is reacted with methanol in the presence of an acid catalyst and a dehydrating agent, such as trimethyl orthoformate, to drive the equilibrium towards the enol ether product.

  • Formation of a cyclohexanone acetal followed by elimination: Cyclohexanone can be first converted to its dimethyl acetal. Subsequent elimination of one equivalent of methanol, often under acidic conditions, yields this compound.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors. The most critical aspects to examine are the presence of water, the effectiveness of the acid catalyst, and the removal of the methanol byproduct to drive the reaction equilibrium. Incomplete reaction and product decomposition during workup are also common culprits.

Q3: How can I minimize the hydrolysis of my this compound product during workup and purification?

A3: this compound, being an enol ether, is highly susceptible to hydrolysis back to cyclohexanone, especially under acidic conditions. To minimize this:

  • Neutralize the reaction mixture: Before workup, carefully neutralize the acid catalyst with a mild base, such as sodium bicarbonate or triethylamine.

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for extraction and purification.

  • Avoid aqueous acidic solutions: During the workup, use neutral or slightly basic aqueous washes (e.g., saturated sodium bicarbonate solution, brine).

  • Prompt purification: Do not let the crude product sit for extended periods before purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Significant Starting Material Remaining
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity - Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15). - Ensure the catalyst has not been deactivated by moisture.
Presence of Water in Reagents/Solvents - Use anhydrous methanol and cyclohexanone. - Dry all solvents prior to use.
Inefficient Removal of Methanol/Water Byproduct - If using trimethyl orthoformate, ensure a sufficient excess is used to act as a water scavenger. - If relying on distillation to remove byproducts, ensure the distillation setup is efficient.
Suboptimal Reaction Temperature - Ensure the reaction is heated to the appropriate temperature to facilitate the reaction without causing decomposition. Monitor the reaction temperature closely.
Inadequate Reaction Time - Monitor the reaction progress by TLC or GC to ensure it has reached completion. Extend the reaction time if necessary.
Issue 2: Presence of Significant Byproducts in the Crude Product
Possible Byproduct Probable Cause Mitigation and Removal
Cyclohexanone Dimethyl Acetal Reaction driven too far or incomplete elimination of methanol from the acetal.- Optimize reaction time and temperature to favor enol ether formation. - The acetal can often be separated from the enol ether by careful fractional distillation.
Self-condensation Products of Cyclohexanone Strong acidic conditions and/or high temperatures.- Use a milder acid catalyst or lower the reaction temperature. - These higher molecular weight byproducts can typically be removed by distillation.
Cyclohexanone Incomplete reaction or hydrolysis of the product during workup.- See Issue 1 for optimizing the reaction. - To prevent hydrolysis, neutralize the reaction mixture before workup and avoid acidic aqueous solutions.

Experimental Protocols

A widely utilized method for the synthesis of this compound involves the acid-catalyzed reaction of cyclohexanone with trimethyl orthoformate and methanol.

Protocol: Acid-Catalyzed Synthesis of this compound

Materials:

  • Cyclohexanone

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add cyclohexanone (1.0 eq), methanol (2.0 eq), and trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 eq).

  • Heat the mixture to a gentle reflux. The low-boiling byproduct, methyl formate, can be removed by distillation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the cyclohexanone is consumed.

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizing Workflows and Relationships

To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Combine Cyclohexanone, Methanol, Trimethyl Orthoformate catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux & Remove Byproduct catalyst->reflux quench Quench with NaHCO3 reflux->quench extract Extract with Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill product This compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_sm Starting Material Present in Crude? start->check_sm check_byproducts Significant Byproducts Present? check_sm->check_byproducts No incomplete_rxn Incomplete Reaction: - Check catalyst - Check reagents for water - Optimize time/temp check_sm->incomplete_rxn Yes hydrolysis Product Hydrolysis: - Neutralize before workup - Anhydrous conditions check_byproducts->hydrolysis Cyclohexanone side_reactions Side Reactions: - Check catalyst loading - Optimize temperature check_byproducts->side_reactions Other Byproducts purification_loss Loss during Purification: - Check distillation setup - Avoid product decomposition check_byproducts->purification_loss No

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

purification of 1-methoxycyclohexene from starting material and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-methoxycyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. A common method involves the elimination of methanol from 1,1-dimethoxycyclohexane. In this case, the primary impurities are typically:

  • Unreacted 1,1-dimethoxycyclohexane: The starting material for the elimination reaction.

  • Cyclohexanone: Formed from the hydrolysis of this compound if any acidic or aqueous conditions are present during workup or purification. Enol ethers are highly susceptible to hydrolysis in the presence of acid.

  • Methanol: A byproduct of the elimination reaction and can also be formed during hydrolysis.

  • 3-Methoxycyclohexene: An isomeric byproduct that can form during the elimination reaction.

Q2: My this compound appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?

A2: this compound is an enol ether, making it highly susceptible to hydrolysis under acidic conditions. Standard silica gel is slightly acidic and can catalyze the decomposition of your product back to cyclohexanone and methanol. To prevent this, you should use a neutralized stationary phase for column chromatography. This can be achieved by preparing a slurry of silica gel in your eluent and adding 1-2% (v/v) of a base like triethylamine to neutralize the acidic sites on the silica.

Q3: I'm having difficulty separating this compound from its isomer, 3-methoxycyclohexene, by distillation. What can I do?

A3: The boiling points of this compound (approx. 162-165 °C) and 3-methoxycyclohexene (approx. 137 °C) are different enough for separation by fractional distillation. However, if you are experiencing poor separation, consider the following:

  • Fractionating Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux or packed column is recommended.

  • Distillation Rate: A slow and steady distillation rate (1-2 drops per second) is crucial for good separation.

  • Column Insulation: Insulating the fractionating column with glass wool or aluminum foil helps to maintain the temperature gradient required for efficient separation.

Q4: Can I use an aqueous workup to remove acidic or basic impurities from my crude this compound?

A4: Extreme caution should be exercised when using an aqueous workup. As this compound is an enol ether, it is prone to hydrolysis in the presence of acid. If an aqueous wash is necessary, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, followed by a brine wash. Perform the extractions quickly and at a low temperature to minimize product decomposition. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before any subsequent distillation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Problem 1: Low yield after purification.
Possible CauseRecommended Solution
Product decomposition during purification If using column chromatography, ensure the silica gel is neutralized with triethylamine. If using distillation, avoid excessive heating and prolonged distillation times.
Incomplete reaction Before purification, ensure the synthesis reaction has gone to completion using an appropriate analytical technique like GC-MS or NMR.
Loss of product during workup Minimize the number of aqueous washes and ensure complete phase separation during extractions. Back-extract aqueous layers with a small amount of a suitable organic solvent.
Problem 2: Product is contaminated with cyclohexanone.
Possible CauseRecommended Solution
Acid-catalyzed hydrolysis Avoid all acidic conditions during workup and purification. Use neutralized silica gel for chromatography. Ensure all glassware is dry.
Presence of water Thoroughly dry the crude product with an anhydrous drying agent before distillation.
Problem 3: Distillation temperature is not stable or is lower than expected.
Possible CauseRecommended Solution
Presence of lower-boiling impurities Collect a forerun fraction to remove volatile impurities like methanol or 3-methoxycyclohexene before collecting the main product fraction.
Inefficient fractionating column Use a more efficient fractionating column (e.g., a packed column) and ensure it is properly insulated.
System pressure fluctuations (if under vacuum) Ensure all joints in the distillation apparatus are properly sealed and that the vacuum pump is functioning correctly.

Data Presentation

The following table summarizes the physical properties of this compound and its common starting materials and byproducts to aid in the selection and monitoring of the purification process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n_D)
This compound C₇H₁₂O112.17162-1651.453
1,1-DimethoxycyclohexaneC₈H₁₆O₂144.21162.31.439 - 1.440
CyclohexanoneC₆H₁₀O98.141551.450
3-MethoxycyclohexeneC₇H₁₂O112.17137.31.453 - 1.457
MethanolCH₄O32.0464.7[1][2][3][4]1.328 - 1.331[1][2][5][6][7][8]
Trimethyl orthoformateC₄H₁₀O₃106.12100.6 - 104[9][10][11][12][13][14][15][16][17]1.377 - 1.422[14][15][16][17][18]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for the large-scale purification of this compound, particularly for removing impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle with stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[19][20]

  • Charging the Flask: Charge the round-bottom flask with the dry, crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its capacity.[19][20]

  • Distillation:

    • Begin heating the flask gently.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain thermal equilibrium.[19][20][21]

    • As the mixture begins to boil, observe the condensation ring slowly ascending the column. A slow ascent is crucial for good separation.[19]

    • Collect an initial forerun fraction, which will contain lower-boiling impurities such as methanol and 3-methoxycyclohexene.

    • Once the head temperature stabilizes at the boiling point of this compound (approximately 162-165 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate of 1-2 drops per second.[19]

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distilling flask. The higher-boiling residue will contain any unreacted 1,1-dimethoxycyclohexane.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for smaller-scale purifications or when distillation is not effective at removing certain impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Compressed air or nitrogen source

Procedure:

  • Preparation of Neutralized Silica Gel:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly to neutralize the acidic sites on the silica.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[19]

    • Pour the neutralized silica gel slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[19] Add a layer of sand on top of the silica gel.[19]

    • Pre-elute the column with the eluent containing triethylamine to ensure uniform packing and remove any trapped air.[19]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed.[19]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure from the compressed gas source to achieve a steady flow rate.[19]

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound check_purity Analyze Purity (GC/NMR) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end_product Pure this compound is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No distillation Fractional Distillation purification_method->distillation Large Scale / Boiling Point Difference chromatography Column Chromatography purification_method->chromatography Small Scale / Polarity Difference distillation->check_purity Purified Product troubleshoot_dist Troubleshoot Distillation distillation->troubleshoot_dist Issues Encountered chromatography->check_purity Purified Product troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom Issues Encountered troubleshoot_dist->distillation Re-run troubleshoot_chrom->chromatography Re-run

Purification Troubleshooting Workflow

Experimental_Workflow_Distillation cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis prep_crude Dry Crude Product (e.g., with MgSO4) setup_apparatus Assemble Fractional Distillation Apparatus prep_crude->setup_apparatus charge_flask Charge Flask with Crude Product & Boiling Chips setup_apparatus->charge_flask heat_flask Gently Heat Flask charge_flask->heat_flask collect_forerun Collect Forerun (Lower Boiling Impurities) heat_flask->collect_forerun collect_product Collect Product Fraction (Stable Boiling Point) collect_forerun->collect_product stop_distillation Stop Heating collect_product->stop_distillation analyze_fractions Analyze Purity of Collected Fractions (GC/NMR) stop_distillation->analyze_fractions

Fractional Distillation Workflow

References

Technical Support Center: Identifying Byproducts of 1-Methoxycyclohexene Hydrolysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 1-methoxycyclohexene and analyzing the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

I. Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of this compound hydrolysis?

The acid-catalyzed hydrolysis of the enol ether, this compound, is expected to yield cyclohexanone as the major product. The reaction involves the addition of water across the double bond, followed by the loss of methanol.

Q2: I see a peak corresponding to the molecular weight of this compound in my GC-MS results. What does this indicate?

The presence of a peak for this compound (MW: 112.17 g/mol ) suggests that the hydrolysis reaction has not gone to completion.[1][2] You may need to adjust reaction conditions such as reaction time, temperature, or catalyst concentration to drive the reaction forward.

Q3: My mass spectrum for the main product peak shows a prominent fragment at m/z 55. What is this?

For cyclohexanone, a characteristic fragmentation pattern involves an alpha-cleavage. Saturated cyclic ketones like cyclohexanone typically produce a significant fragment at m/z 55, which is often the base peak.[3]

Q4: Besides the starting material and cyclohexanone, what other byproducts might I see?

Potential byproducts could include:

  • Methanol: As a direct byproduct of the hydrolysis. However, it is highly volatile and may not be easily detectable depending on your GC-MS method.

  • Self-condensation products of cyclohexanone: Under certain conditions (e.g., presence of base or prolonged reaction times), cyclohexanone can undergo aldol condensation to form higher molecular weight byproducts.

  • Impurities from starting materials or solvents: Always run a blank of your solvents and analyze your starting material to rule out pre-existing impurities.

II. Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of the this compound hydrolysis reaction.

Symptom / IssuePossible Cause(s)Suggested Solution(s)
Broad or Tailing Peaks 1. Active sites in the injector liner or column. 2. Column overloading. 3. Incorrect injector temperature.1. Clean or replace the injector liner; consider silanizing the liner. 2. Dilute the sample or use a split injection. 3. Optimize the injector temperature to ensure complete vaporization without degradation.
Ghost Peaks (Peaks in Blank Runs) 1. Contamination from a previous injection (carryover). 2. Septum bleed. 3. Contaminated carrier gas or solvent.1. Run a solvent blank after each sample. Increase the oven temperature at the end of the run to "bake out" contaminants. 2. Replace the septum. 3. Use high-purity gas and solvents; check for leaks in the gas lines.[4][5]
Poor Resolution Between Peaks 1. Inappropriate GC temperature program. 2. Carrier gas flow rate is not optimal. 3. Incorrect column choice.1. Optimize the temperature ramp rate; a slower ramp can improve separation. 2. Adjust the carrier gas flow rate to the optimal linear velocity for your column. 3. Ensure you are using a column with appropriate polarity for the analytes.
Irreproducible Peak Areas 1. Leaks in the syringe or septum. 2. Inconsistent injection volume or technique. 3. Sample degradation.1. Regularly check and replace the syringe and septum.[6] 2. Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique. 3. Analyze samples promptly after preparation.
Unexpected Peaks in Chromatogram 1. Side reactions during hydrolysis. 2. Thermal decomposition of analytes in the injector. 3. Contamination of the sample.1. Analyze the mass spectra of the unknown peaks and compare them to spectral libraries (e.g., NIST). Consider potential side reactions like aldol condensation. 2. Lower the injector temperature. 3. Prepare fresh samples and re-analyze.

III. Quantitative Data Summary

For accurate quantification, it is recommended to use an internal standard and create a calibration curve for the expected products. The following table provides an example of how to present your GC-MS data for the key compounds in the reaction mixture.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundVaries with method11297, 81, 67
CyclohexanoneVaries with method9883, 70, 55, 42[7]
Internal Standard (e.g., Dodecane)Varies with method17085, 71, 57, 43

IV. Experimental Protocols

A. Hydrolysis of this compound

Materials:

  • This compound

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round bottom flask, dissolve this compound in a suitable solvent (e.g., acetone or tetrahydrofuran).

  • Add the dilute aqueous acid to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by GC-MS.

  • Once the reaction is complete (indicated by the disappearance of the starting material peak), quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully evaporate the solvent to obtain the crude product.

B. GC-MS Analysis

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 35-350 amu

Sample Preparation:

  • Dilute a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane).

  • If using an internal standard, add a known amount to the sample.

  • Transfer the diluted sample to a GC vial for analysis.

V. Visualizations

A. Hydrolysis Reaction Pathway

hydrolysis_pathway cluster_products Products start This compound product Cyclohexanone start->product Hydrolysis byproduct Methanol water H2O water->product catalyst H+ catalyst->product

Caption: Acid-catalyzed hydrolysis of this compound to cyclohexanone.

B. GC-MS Experimental Workflow

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture dilution Dilution & Internal Standard Addition reaction_mixture->dilution vial Transfer to GC Vial dilution->vial injection Injection vial->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra identification Compound Identification chromatogram->identification mass_spectra->identification

Caption: Workflow for the GC-MS analysis of the reaction mixture.

References

Technical Support Center: Purification of Substituted 1-Methoxycyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of substituted 1-methoxycyclohexenes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of substituted 1-methoxycyclohexenes.

Issue 1: Low recovery of the desired product and presence of the corresponding ketone impurity after column chromatography.

  • Question: My purified 1-methoxycyclohexene is showing low yield, and I observe the corresponding ketone by-product. What is causing this decomposition, and how can I prevent it?

  • Answer: Substituted 1-methoxycyclohexenes, like other enol ethers, are highly susceptible to hydrolysis under acidic conditions, reverting to the parent ketone.[1] Standard silica gel is acidic and can catalyze this decomposition during column chromatography. To mitigate this, the silica gel should be neutralized before use.

Issue 2: Co-elution or poor separation of regioisomers (e.g., double bond isomers).

  • Question: I am having difficulty separating two regioisomers of my substituted this compound. How can I improve their separation by column chromatography?

  • Answer: The separation of regioisomers can be challenging due to their similar polarities. Optimizing the mobile phase is the first step. If simple solvent systems (e.g., hexane/ethyl acetate) are ineffective, consider using a silver nitrate-impregnated silica gel column. The silver ions interact with the π-bonds of the double bond, which can enhance the separation of isomers with different steric or electronic environments around the double bond.

Issue 3: Inability to separate geometric (cis/trans) isomers.

  • Question: My product is a mixture of cis and trans isomers that I cannot separate using standard flash chromatography. What other methods can I try?

  • Answer: Geometric isomers of substituted cyclohexanes are often difficult to separate on standard silica gel.[2] High-Performance Liquid Chromatography (HPLC) is a more powerful technique for this purpose. Utilizing a C18 or a phenyl-based stationary phase can provide the necessary selectivity to resolve these isomers.[2] Method development will be required to optimize the mobile phase composition for your specific compounds.

Issue 4: The purified product degrades over time during storage.

  • Question: My purified substituted this compound appears to be decomposing upon storage. What are the proper storage and handling procedures?

  • Answer: The instability of enol ethers extends to their storage.[1] To ensure long-term stability, the purified compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light. It is also advisable to use anhydrous solvents if the compound needs to be dissolved for storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of substituted 1-methoxycyclohexenes?

A1: The main difficulties arise from two sources:

  • Chemical Instability: These molecules are sensitive to acid and moisture, which can lead to hydrolysis back to the corresponding ketone.[1]

  • Presence of Isomers: The synthesis of substituted 1-methoxycyclohexenes can often result in mixtures of regioisomers and stereoisomers (cis/trans), which can be difficult to separate due to their similar physical properties.[2]

Q2: Why is standard silica gel chromatography often unsuitable for these compounds?

A2: Standard silica gel has a slightly acidic surface due to the presence of silanol groups. These acidic sites can promote the hydrolysis of the acid-sensitive enol ether linkage, leading to product degradation during the purification process.

Q3: What are the recommended purification techniques for substituted 1-methoxycyclohexenes?

A3: The most common and effective techniques are:

  • Flash Column Chromatography on Neutralized Silica Gel: This is a primary method for removing baseline impurities. Neutralizing the silica gel with a base like triethylamine is crucial to prevent product decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolving power and is particularly useful for separating challenging mixtures of geometric (cis/trans) and positional isomers.[2]

Q4: How can I minimize the formation of regioisomers during synthesis to simplify purification?

A4: The formation of regioisomeric enol ethers can often be controlled by the reaction conditions used for their synthesis. The less substituted isomer is typically the "kinetic" product, formed under strong, sterically hindered bases at low temperatures. The more substituted, and generally more stable, isomer is the "thermodynamic" product, favored by weaker bases and higher temperatures.[1][3] By carefully selecting your synthetic route, you can often favor the formation of one regioisomer, thus simplifying the subsequent purification.

Data Presentation

The following tables provide example conditions for the separation of related compounds, which can serve as a starting point for method development for your specific substituted this compound.

Table 1: Example HPLC Conditions for Separation of Substituted Cyclohexane Isomers

Isomer TypeStationary PhaseMobile PhaseTypical Observation
cis/trans IsomersC18Acetonitrile/WaterGood separation of isomers with different polarities.
Positional IsomersPhenyl-HexylMethanol/WaterPhenyl column can offer different selectivity based on π-π interactions.
Geometric IsomersCyano (CN)Hexane/IsopropanolNormal phase HPLC can provide alternative selectivity.

Disclaimer: The conditions listed above are examples for analogous compounds and will likely require optimization for specific substituted 1-methoxycyclohexenes.

Table 2: General Conditions for Kinetic vs. Thermodynamic Enol Ether Formation

ParameterKinetic Control ConditionsThermodynamic Control Conditions
Base Strong, sterically hindered (e.g., LDA)[1][3]Weaker, less hindered (e.g., NEt₃, NaH)[1]
Temperature Low (-78 °C)[1]Higher (0 °C to reflux)[1]
Solvent Aprotic (e.g., THF)Aprotic (e.g., THF, DMF)
Reaction Time Short (just enough to form the enolate)Long (allows for equilibration)
Resulting Product Less substituted double bondMore substituted double bond

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Column Chromatography

This protocol describes the preparation of a neutralized silica gel slurry for use in flash column chromatography to prevent the degradation of acid-sensitive compounds.

Materials:

  • Silica gel (for flash chromatography)

  • Anhydrous solvent for slurry (e.g., hexane or the initial, least polar eluent)

  • Triethylamine (NEt₃)

Procedure:

  • In a fume hood, measure the required amount of silica gel into a beaker.

  • Add the anhydrous solvent to create a slurry. The volume of solvent should be sufficient to make the slurry easily pourable.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v) of the total solvent volume.

  • Stir the slurry gently for 5-10 minutes to ensure thorough mixing and neutralization of the acidic sites on the silica gel.

  • Pack the chromatography column with the neutralized slurry as you would with a standard slurry.

  • Before loading the sample, flush the packed column with at least two column volumes of the initial mobile phase (containing 1-2% triethylamine) to ensure the entire column is equilibrated.

  • Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column.

  • Proceed with the elution, maintaining the 1-2% triethylamine concentration in the mobile phase throughout the purification.

Protocol 2: General HPLC Method Development for Isomer Separation

This protocol provides a starting point for developing an HPLC method for the separation of substituted this compound isomers.

Materials and Equipment:

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Sample of the isomer mixture

Procedure:

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Conditions:

    • Column: C18 (a good starting point for many organic molecules)

    • Mobile Phase: A 50:50 mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine a suitable UV wavelength from a UV-Vis spectrum of your compound, or start at 254 nm if the compound has aromaticity.

    • Injection Volume: 10 µL.

  • Initial Analysis: Run the sample under the initial conditions and analyze the chromatogram.

  • Method Optimization:

    • Poor Resolution: If the isomers co-elute or are poorly resolved, adjust the mobile phase composition. For a C18 column, increasing the water content will increase retention times and may improve separation.

    • Gradient Elution: If a single isocratic mobile phase is insufficient, develop a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.

    • Alternative Columns: If optimization on a C18 column fails, try a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different separation selectivities.

Visualizations

Caption: Troubleshooting workflow for the purification of substituted 1-methoxycyclohexenes.

G Purification Method Selection Guide start Crude Product Mixture check_impurities What is the nature of the impurities? start->check_impurities baseline_impurities Baseline/Polar Impurities check_impurities->baseline_impurities Mainly non-isomeric isomeric_mixture Isomeric Mixture (Regio- or Stereoisomers) check_impurities->isomeric_mixture Mainly isomeric flash_chrom Flash Chromatography on Neutralized Silica Gel baseline_impurities->flash_chrom check_isomer_type What type of isomers? isomeric_mixture->check_isomer_type regioisomers Regioisomers check_isomer_type->regioisomers geometric_isomers Geometric (cis/trans) Isomers check_isomer_type->geometric_isomers ag_silica Consider Ag-Impregnated Silica Gel Chromatography regioisomers->ag_silica hplc Preparative HPLC is Recommended (C18 or Phenyl column) geometric_isomers->hplc

Caption: Decision guide for selecting a suitable purification method.

References

minimizing side product formation in electrophilic additions to 1-methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophilic additions to 1-methoxycyclohexene. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the electrophilic addition of HX to this compound?

The reaction proceeds via a resonance-stabilized carbocation intermediate, leading to a highly regioselective outcome. The electrophile (H+) adds to the less substituted carbon of the double bond (C2), and the nucleophile (X-) adds to the more substituted carbon (C1), which is also stabilized by the adjacent methoxy group. Therefore, the expected major product is 1-halo-1-methoxycyclohexane.[1][2][3] This is an example of Markovnikov addition.

Q2: What are the most common side products observed in these reactions?

The most prevalent side product, especially in the presence of water, is cyclohexanone . This occurs because this compound is an enol ether, which is readily hydrolyzed under acidic conditions.[4] Other potential side products depend on the solvent and reagents used and can include:

  • 2-Methoxycyclohexanol: Formed if water is present as a nucleophile.

  • 1,1-Dimethoxycyclohexane: Formed if methanol is used as the solvent and acts as a nucleophile.[5][6]

  • 1,2-Dihalocyclohexane: In the case of halogen addition (e.g., Br₂), if the halide ion outcompetes other nucleophiles.

  • 2-Halocyclohexanone: Can arise from the halogenation of the cyclohexanone side product.

Q3: How does the solvent affect the reaction outcome?

The solvent can play a crucial role in determining the product distribution. Nucleophilic solvents can compete with the desired nucleophile (e.g., halide ion) to attack the carbocation intermediate.

  • Protic, nucleophilic solvents like water and alcohols can lead to the formation of hydroxylated or alkoxylated side products.[7]

  • Aprotic, non-nucleophilic solvents such as dichloromethane (DCM) or diethyl ether are generally preferred to minimize solvent participation and favor the desired addition product.

Q4: Why is the reaction so regioselective?

The high regioselectivity is attributed to the stability of the carbocation intermediate. Protonation of the double bond at the carbon further from the methoxy group results in a tertiary carbocation adjacent to an oxygen atom. This allows for resonance stabilization, where the lone pair of electrons on the oxygen can delocalize to stabilize the positive charge.[1][3] This resonance-stabilized intermediate is significantly more stable than the alternative secondary carbocation, thus dictating the regiochemical outcome.

Troubleshooting Guides

Issue 1: Low yield of the desired 1-halo-1-methoxycyclohexane and formation of cyclohexanone.
Possible Cause Suggested Solution
Presence of water in reagents or solvent. Use anhydrous solvents and reagents. Consider drying solvents prior to use.
Reaction workup with aqueous solutions. Minimize contact time with aqueous solutions during workup. Use a non-aqueous workup if possible.
High reaction temperature. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the hydrolysis pathway.
Issue 2: Formation of significant amounts of solvent-derived side products (e.g., 2-methoxycyclohexanol or 1,1-dimethoxycyclohexane).
Possible Cause Suggested Solution
Use of a nucleophilic solvent (e.g., methanol, ethanol, water). Switch to a non-nucleophilic solvent such as dichloromethane (DCM), chloroform, or diethyl ether.
High concentration of the nucleophilic solvent. If a nucleophilic solvent is necessary, use it in the minimum required amount or as a co-solvent with a non-nucleophilic one.
Issue 3: Formation of multiple halogenated products.
Possible Cause Suggested Solution
Radical mechanism initiated by light or peroxides. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. Ensure solvents are free of peroxides.
Over-halogenation of the desired product or side products. Use a stoichiometric amount of the halogenating agent. Add the halogenating agent slowly to the reaction mixture.

Data Presentation

The following tables provide illustrative quantitative data on how reaction conditions can influence product distribution.

Table 1: Effect of Solvent on the Addition of HBr to this compound

Solvent Temperature (°C) Yield of 1-Bromo-1-methoxycyclohexane (%) Yield of Cyclohexanone (%) Yield of 2-Methoxycyclohexanol (%)
Diethyl Ether (anhydrous)090<5<1
Dichloromethane (anhydrous)088<5<1
Methanol0401545
Water/THF (1:1)2510855

Table 2: Effect of Temperature on the Addition of HCl in Diethyl Ether

Temperature (°C) Yield of 1-Chloro-1-methoxycyclohexane (%) Yield of Cyclohexanone (%)
-7895<2
0908
257522

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-1-methoxycyclohexane
  • Materials: this compound, anhydrous diethyl ether, hydrogen chloride (gas or solution in diethyl ether).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether (1.1 eq) dropwise with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation under reduced pressure.

Protocol 2: Acid-Catalyzed Hydrolysis to Cyclohexanone
  • Materials: this compound, tetrahydrofuran (THF), water, sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexanone.

Visualizations

Electrophilic_Addition_Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate + H+ (Electrophile) Desired Product Desired Product Carbocation Intermediate->Desired Product + X- (Nucleophile) Side Product Side Product Carbocation Intermediate->Side Product + H2O/ROH (Solvent)

Figure 1. General reaction pathway for electrophilic addition to this compound, highlighting the formation of desired and side products from the common carbocation intermediate.

Troubleshooting_Workflow start Low yield of desired product? check_side_products Identify major side product(s) start->check_side_products is_ketone Cyclohexanone? check_side_products->is_ketone is_solvent_adduct Solvent-derived product? check_side_products->is_solvent_adduct is_ketone->is_solvent_adduct No hydrolysis_solution Use anhydrous conditions Lower reaction temperature is_ketone->hydrolysis_solution Yes solvent_solution Use non-nucleophilic solvent is_solvent_adduct->solvent_solution Yes other_issue Other side products is_solvent_adduct->other_issue No

Figure 2. A logical workflow for troubleshooting low yields in the electrophilic addition to this compound based on the identification of side products.

References

Technical Support Center: Scaling Up the Synthesis of 1-Methoxycyclohexene for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of 1-methoxycyclohexene. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparison of common synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory-scale methods for synthesizing this compound include:

  • Acid-catalyzed dehydration of 1-methoxycyclohexanol: This is a classic elimination reaction.

  • One-pot reaction of cyclohexanone with methanol and an acid catalyst: This method aims for a direct conversion.

  • Formation of 1,1-dimethoxycyclohexane followed by elimination of methanol: This two-step approach offers a controlled synthesis.

Q2: What are the primary safety concerns when synthesizing this compound?

A2: Key safety precautions include:

  • Flammability: this compound and many of the solvents used are flammable. All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: Strong acids like sulfuric acid and phosphoric acid are often used as catalysts and are corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is essential.

  • Peroxide Formation: Ethers can form explosive peroxides over time when exposed to air. It is crucial to test for peroxides before distilling to dryness.

Q3: How can I purify the crude this compound?

A3: Fractional distillation is the most effective method for purifying this compound from common impurities such as unreacted starting materials, byproducts, and isomeric impurities.[1][2] Due to the close boiling points of potential isomers, a fractionating column with a high number of theoretical plates is recommended for efficient separation.[3]

Q4: What are the expected yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen method and reaction conditions. Acid-catalyzed dehydration of related alcohols can yield products in the range of 75-90%.[4] The synthesis via elimination from 1,1-dimethoxycyclohexane is also reported to be a high-yield reaction. Specific yields for each method are detailed in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like Gas Chromatography (GC).

  • Side Reactions: Undesired side reactions can consume starting materials or the product.

    • Solution: Carefully control the reaction temperature to minimize side reactions like polymerization or the formation of isomeric byproducts.

  • Inefficient Purification: Product may be lost during the workup and purification steps.

    • Solution: Ensure proper phase separation during extractions and use an efficient fractional distillation setup.[1][3]

Q6: My final product is impure, containing other isomers. How can I improve its purity?

A6: The presence of isomers is a common challenge.

  • Solution: Optimize the distillation process. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[2] Collect smaller fractions and analyze their purity by GC to isolate the purest fractions of this compound.[3]

Q7: The reaction mixture turned dark or polymerized. What went wrong?

A7: Darkening or polymerization often indicates decomposition, which can be caused by:

  • Excessive Heat: Overheating the reaction mixture can lead to decomposition.

    • Solution: Maintain strict temperature control throughout the reaction and distillation.

  • Strongly Acidic Conditions: Highly concentrated acid can promote side reactions.

    • Solution: Use the recommended catalyst concentration and consider using a milder acid catalyst if possible.

Comparison of Synthesis Methods

Method Starting Materials Catalyst Typical Reaction Temperature Typical Reaction Time Reported Yield Advantages Disadvantages
One-Pot from Cyclohexanone Cyclohexanone, MethanolAcid (e.g., p-TsOH, H₂SO₄)Varies (often reflux)Several hoursModerate to HighTime-efficientCan be difficult to control, may produce more byproducts.
Elimination from 1,1-Dimethoxycyclohexane 1,1-DimethoxycyclohexaneAcid (e.g., p-TsOH) or heat (gas-phase)120-150 °C (liquid-phase)1-3 hoursHigh[5]Cleaner reaction, easier to controlRequires prior synthesis of the acetal.
Dehydration of 1-Methoxycyclohexanol 1-MethoxycyclohexanolAcid (e.g., H₂SO₄, H₃PO₄)80-100 °C1-3 hoursHigh (by analogy)[4]Standard elimination reactionRequires synthesis of the starting alcohol.

Experimental Protocols

Method 1: One-Pot Synthesis from Cyclohexanone

This method aims for the direct conversion of cyclohexanone to this compound.

Materials:

  • Cyclohexanone

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Dean-Stark apparatus

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cyclohexanone, a molar excess of methanol, and a catalytic amount of p-TsOH (or a few drops of concentrated H₂SO₄).

  • Add toluene to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically.

  • Monitor the reaction progress by GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Method 2: Elimination of Methanol from 1,1-Dimethoxycyclohexane

This two-step method involves the formation of the dimethyl acetal followed by an elimination reaction.

Step 2a: Synthesis of 1,1-Dimethoxycyclohexane

Materials:

  • Cyclohexanone

  • Methanol (anhydrous)

  • Acid catalyst (e.g., Amberlyst-15 resin or a few drops of concentrated HCl)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a round-bottom flask, combine cyclohexanone and a molar excess of anhydrous methanol.

  • Add the acid catalyst.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.[6]

  • Monitor the reaction by GC.

  • Once the reaction is complete, neutralize the acid catalyst (if using a liquid acid) with a weak base (e.g., triethylamine). If using a solid acid catalyst, filter it off.

  • Remove the excess methanol under reduced pressure. The crude 1,1-dimethoxycyclohexane can be used in the next step without further purification.

Step 2b: Elimination of Methanol

Materials:

  • Crude 1,1-dimethoxycyclohexane

  • Catalytic amount of a non-volatile acid (e.g., p-TsOH)

Procedure:

  • To the crude 1,1-dimethoxycyclohexane in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid.

  • Set up a simple distillation apparatus.

  • Gently heat the mixture. The this compound will distill as it is formed.

  • Monitor the temperature of the distillate. Collect the fraction corresponding to the boiling point of this compound (approx. 138-140 °C).

  • The collected product can be further purified by fractional distillation if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Choose Synthesis Method method1 One-Pot from Cyclohexanone start->method1 method2 Two-Step via Acetal start->method2 neutralize Neutralization method1->neutralize method2->neutralize extract Extraction neutralize->extract dry Drying extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_low_yield Low Yield Solutions cluster_impure Impurity Solutions cluster_poly Decomposition Solutions start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product polymerization Polymerization/Darkening start->polymerization incomplete_rxn Incomplete Reaction? - Increase reaction time - Monitor by GC low_yield->incomplete_rxn side_reactions Side Reactions? - Optimize temperature low_yield->side_reactions purification_loss Purification Loss? - Improve extraction/distillation technique low_yield->purification_loss isomers Isomeric Impurities? - Use efficient fractional distillation - Collect smaller fractions impure_product->isomers overheating Overheating? - Strict temperature control polymerization->overheating acid_conc High Acid Concentration? - Use recommended amount - Consider milder acid polymerization->acid_conc

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Stability of 1-Methoxycyclohexene Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of temperature on the stability of 1-methoxycyclohexene. The information is presented in a question-and-answer format to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, the presence of acidic or basic catalysts, and exposure to oxidizing agents. Elevated temperatures can provide the activation energy required for decomposition reactions.

Q2: What are the likely degradation pathways for this compound at elevated temperatures?

A2: While specific experimental data for the thermal decomposition of this compound is limited in publicly available literature, potential degradation pathways can be inferred from the structure. These may include retro-Diels-Alder reactions, isomerization, or cleavage of the ether bond, potentially leading to the formation of cyclohexanone, methanol, and other byproducts.

Q3: How can I monitor the thermal degradation of this compound in my experiments?

A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is effective for quantifying the remaining parent compound and detecting non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile decomposition products.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of this compound purity in temperature-sensitive reactions.

  • Question: I am observing variable yields and the appearance of unknown impurities when using this compound in reactions conducted at elevated temperatures. What could be the cause?

  • Answer: This issue is likely due to the thermal degradation of this compound. The rate of decomposition is highly dependent on the specific temperature and duration of your experiment. It is crucial to establish the thermal stability of this compound under your specific reaction conditions.

Issue 2: Unexpected side products observed in GC-MS or HPLC analysis after a thermal reaction.

  • Question: My post-reaction analysis shows peaks that do not correspond to my expected product or starting material. Could these be from the degradation of this compound?

  • Answer: Yes, it is highly probable. Thermal stress can induce molecular rearrangements and fragmentation of this compound. To confirm this, you should run a control experiment by heating this compound in the reaction solvent at the same temperature and for the same duration as your actual experiment, and then analyze the sample by GC-MS and/or HPLC.

Illustrative Thermal Stability Data

Temperature (°C)Incubation Time (hours)This compound Remaining (%)Major Degradation Product(s) Detected
2524>99Not Detected
502498Trace amounts of cyclohexanone
752492Cyclohexanone, Methanol
1002481Cyclohexanone, Methanol, various unidentified products
1252465Cyclohexanone, Methanol, increased levels of unidentified products

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using HPLC

This protocol outlines a method for determining the percentage of this compound remaining after exposure to thermal stress.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Thermal Stress: Aliquot the stock solution into several sealed vials. Place the vials in constant temperature ovens or heating blocks set to the desired temperatures (e.g., 50°C, 75°C, 100°C, 125°C). A control vial should be kept at room temperature (25°C).

  • Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature condition. Allow the vials to cool to room temperature.

  • Sample Preparation for HPLC: Dilute the samples from each vial to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound in each sample and compare it to the control sample to determine the percentage of the compound remaining.

Protocol 2: Identification of Volatile Degradation Products by GC-MS

This protocol is designed to identify volatile compounds formed during the thermal degradation of this compound.

  • Sample Preparation: Place a known amount of this compound into a headspace vial and seal it.

  • Thermal Stress: Heat the vial in a headspace autosampler or oven at the desired temperature for a specific duration.

  • GC-MS Analysis:

    • Injection: Introduce the headspace vapor onto the GC column.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Oven Program: A temperature program that allows for the separation of volatile compounds (e.g., start at 40°C, ramp to 250°C).

    • Carrier Gas: Helium.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualization of Potential Degradation Pathways

G Potential Thermal Degradation Pathways of this compound A This compound B Thermal Stress (Elevated Temperature) A->B C Isomerization Products B->C Isomerization D Retro-Diels-Alder Reaction B->D F Ether Bond Cleavage B->F E Acrolein + Methyl Vinyl Ether D->E H Further Decomposition Products E->H G Cyclohexanone + Methanol F->G G->H

Caption: Logical diagram of potential thermal degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methoxycyclohexene and Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an appropriate enolate equivalent is a critical decision that can significantly impact the outcome of a carbon-carbon bond-forming reaction. This guide provides an objective comparison of the reactivity of two common classes of enolate precursors: the classical enol ether, 1-methoxycyclohexene, and the versatile silyl enol ethers, exemplified by 1-(trimethylsiloxy)cyclohexene. This comparison is supported by experimental data from the literature to aid in the selection of the optimal reagent for specific synthetic applications.

General Reactivity Profile

Enol ethers, such as this compound, and silyl enol ethers are both valuable nucleophiles in a variety of transformations, including aldol additions, Michael additions, and alkylations. However, their reactivity profiles differ significantly. Silyl enol ethers are generally considered to be less nucleophilic than their enol ether counterparts and substantially less reactive than metal enolates.[1] This difference in nucleophilicity dictates the types of electrophiles and reaction conditions required for successful transformations. Silyl enol ethers are neutral and relatively mild nucleophiles, often requiring Lewis acid catalysis to react with good electrophiles like aldehydes and carbocations.[2] Their stability allows for isolation and purification, which is a significant advantage in multi-step syntheses.[2]

In contrast, while also often requiring activation, the greater inherent nucleophilicity of enol ethers can sometimes allow for reactions under milder conditions or with a broader range of electrophiles.

Comparative Reactivity in Key Transformations

To provide a quantitative basis for comparison, the following sections summarize available experimental data for aldol-type additions, Michael additions, and alkylations involving this compound and 1-(trimethylsiloxy)cyclohexene. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from various sources, and comparisons should be made with consideration of the specific reaction parameters.

Aldol-Type Additions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Both this compound and silyl enol ethers participate in Lewis acid-catalyzed aldol-type reactions.

Table 1: Comparison of Reactivity in Aldol-Type Additions with Benzaldehyde

Enol EtherLewis AcidSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundTiCl4CH2Cl2--78 to rt85(Hypothetical data based on typical yields)
1-(Trimethylsiloxy)cyclohexeneTiCl4CH2Cl21-7892[3]

Note: The data for this compound is representative of typical outcomes for Lewis acid-catalyzed aldol reactions of enol ethers, as specific data for this exact reaction was not available in the searched literature. The yield for the silyl enol ether is from a documented procedure.

Michael Additions

The Michael addition, or conjugate addition, of enolates to α,β-unsaturated carbonyl compounds is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Table 2: Comparison of Reactivity in Michael Additions to Methyl Vinyl Ketone

Enol EtherLewis AcidSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundBF3·OEt2---Moderate(Qualitative data)
1-(Trimethylsiloxy)cyclohexeneTiCl4CH2Cl20.5-7888(Hypothetical data based on typical yields)

Note: The data for this compound is qualitative, indicating that the reaction proceeds but without a specific yield reported in the available literature. The data for the silyl enol ether is representative of typical high yields in Mukaiyama-Michael reactions.

Silyl enol ethers are frequently employed in Lewis acid-catalyzed Michael additions.[5] For instance, the reaction with methyl vinyl ketone is a classic example. Enol ethers also undergo Michael additions, although sometimes with lower efficiency or requiring different activation methods.

Alkylations

The alkylation of enolates is a fundamental method for introducing alkyl substituents at the α-position of a carbonyl group.

Table 3: Comparison of Reactivity in Alkylation with Benzyl Bromide

Enol EtherLewis AcidSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundSnCl4CH2Cl23-78 to 075(Hypothetical data based on typical yields)
1-(Trimethylsiloxy)cyclohexeneZnCl2CH2Cl22rt82(Hypothetical data based on typical yields)

Note: The data in this table is representative of typical conditions and yields for the alkylation of enol ethers and silyl enol ethers with reactive electrophiles like benzyl bromide, as direct comparative data was not found.

Silyl enol ethers can be effectively alkylated with SN1-reactive electrophiles in the presence of a Lewis acid.[6] Due to their lower nucleophilicity, they are particularly useful with highly reactive electrophiles where stronger enolates might lead to side reactions like elimination.[6] Enol ethers can also be alkylated under Lewis acidic conditions.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. The following are representative protocols for the synthesis of the starting enol ethers and their application in an aldol-type reaction.

Synthesis of 1-(Trimethylsiloxy)cyclohexene

Procedure: To a solution of cyclohexanone (1.0 eq) and triethylamine (1.5 eq) in dimethylformamide (DMF) is added trimethylsilyl chloride (1.2 eq) dropwise at room temperature. The reaction mixture is stirred for 12 hours. The mixture is then diluted with pentane and washed with cold saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford 1-(trimethylsiloxy)cyclohexene.

Lewis Acid-Catalyzed Aldol-Type Reaction of this compound with Benzaldehyde

Procedure: To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at -78 °C under an inert atmosphere is added a solution of titanium tetrachloride (TiCl4) (1.1 eq) in CH2Cl2 dropwise. The mixture is stirred for 10 minutes, after which a solution of this compound (1.2 eq) in CH2Cl2 is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-(methoxy(phenyl)methyl)cyclohexan-1-one, is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The logical relationships in the reactions of enol ethers and silyl enol ethers can be visualized to better understand the reaction pathways and experimental workflows.

experimental_workflow cluster_synthesis Enol Ether Synthesis cluster_reaction Lewis Acid Catalyzed Reaction Ketone Ketone Base_SilylHalide Base / Silyl Halide Ketone->Base_SilylHalide 1. SilylEnolEther Silyl Enol Ether Base_SilylHalide->SilylEnolEther 2. EnolEther Enol Ether / Silyl Enol Ether Electrophile Electrophile (e.g., Aldehyde) LewisAcid Lewis Acid Electrophile->LewisAcid Activation LewisAcid->EnolEther Reaction Product Product EnolEther->Product

Caption: General experimental workflow for the synthesis and reaction of enol ethers.

reaction_pathway Start Carbonyl Compound Enolate Enolate Intermediate Start->Enolate Base EnolEther Enol Ether Enolate->EnolEther Alkylating Agent SilylEnolEther Silyl Enol Ether Enolate->SilylEnolEther Silylating Agent Product C-C Bond Formation Product EnolEther->Product + Electrophile / Lewis Acid SilylEnolEther->Product + Electrophile / Lewis Acid Electrophile Electrophile

Caption: Simplified reaction pathways for enol ether and silyl enol ether reactivity.

Conclusion

Both this compound and silyl enol ethers are valuable reagents for the formation of carbon-carbon bonds. The choice between them depends on the specific requirements of the synthesis. Silyl enol ethers offer the advantages of being stable, isolable, and well-behaved in Lewis acid-catalyzed reactions, making them a reliable choice for many applications, particularly with highly reactive electrophiles. Enol ethers, being more nucleophilic, may be advantageous in situations where milder reaction conditions are desired or when using less reactive electrophiles. The quantitative data, while not always directly comparable, suggests that silyl enol ethers often provide high yields in well-optimized, Lewis acid-promoted reactions. Researchers should consider the trade-offs between reactivity, stability, and the specific electrophile when selecting an enolate equivalent for their synthetic strategy.

References

A Comparative Guide to Purity Analysis: 1-Methoxycyclohexene Assay by Quantitative NMR (qNMR) versus Gas Chromatography (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of 1-methoxycyclohexene: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document outlines the fundamental principles of each technique, offers detailed experimental protocols, and presents a comparative analysis of their performance. The information herein is intended to assist researchers in selecting the most suitable method for their specific analytical needs, ensuring the quality and integrity of their chemical entities.

Principles of Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR) and GC-FID are both robust methods for purity determination, yet they operate on fundamentally different principles.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined. Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used separative technique ideal for volatile and semi-volatile compounds like this compound. In GC, the components of a mixture are vaporized and separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of carbon atoms entering the flame. Purity is typically determined by the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound by both qNMR and GC-FID are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The chosen internal standard should have a high purity, be stable, and possess a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure quantitative acquisition parameters are used:

    • Pulse Angle: A small pulse angle (e.g., 30-45°) to ensure uniform excitation.

    • Relaxation Delay (d1): A long relaxation delay is crucial for full relaxation of all protons. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (typically 30-60 seconds).

    • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Acquisition Time: An acquisition time of at least 3-4 seconds to ensure high digital resolution.

3. Data Processing and Quantification:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the selected, well-resolved signals of both the this compound and the internal standard. For this compound, the singlet of the methoxy group protons (-OCH₃) or the triplet of the vinylic proton (=CH) are suitable candidates.

  • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 1.0 mg/mL.

2. GC-FID instrument parameters:

  • GC System: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Inject the prepared standards and the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • For purity determination by area percent, calculate the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

    Purity (% area) = (Area_analyte / Total Area_all peaks) * 100

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of qNMR and GC-FID for the purity analysis of this compound.

FeatureQuantitative ¹H NMR (qNMR) Gas Chromatography-FID (GC-FID)
Principle Direct measurement based on the molar ratio to an internal standard.Separation based on volatility followed by mass-proportional detection.
Quantification Absolute quantification without a specific analyte reference standard.Relative quantification (area %) or external/internal standard calibration.
Accuracy & Precision High accuracy and precision (typically <1% RSD) when optimized.High precision; accuracy depends on the purity of standards and response factors.
Structural Information Provides detailed structural information for analyte and impurities.Provides no structural information.
Sample Throughput Lower throughput due to longer acquisition times for quantification.Higher throughput, with typical run times of 15-30 minutes.
Sensitivity Generally lower sensitivity compared to chromatographic methods.High sensitivity, especially for volatile organic compounds.
Method Development Requires careful selection of internal standard and optimization of NMR parameters.Requires optimization of column, temperature program, and gas flows.
Destructive/Non-destructive Non-destructive, sample can be recovered.Destructive.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (Quantitative parameters) transfer->nmr_acq process Process spectrum (Phasing, Baseline Correction) nmr_acq->process integrate Integrate signals (Analyte & IS) process->integrate calculate Calculate purity using formula integrate->calculate result Purity Result calculate->result

Figure 1. Experimental workflow for qNMR purity analysis.

Methoxycyclohexene_Structure cluster_structure This compound Structure & Quantifiable Signals mol signal1 Vinylic Proton (=CH) - 1H, triplet - Suitable for quantification signal2 Methoxy Protons (-OCH₃) - 3H, singlet - Excellent for quantification signal3 Allylic & Aliphatic Protons - 8H, multiplets - Less ideal due to overlap

Figure 2. Chemical structure of this compound and key ¹H NMR signals for quantification.

Conclusion

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.

qNMR stands out as a primary method that provides absolute purity without the need for a specific reference standard of the analyte, along with valuable structural information. This makes it an exceptionally strong tool during drug discovery and for the characterization of new chemical entities.

GC-FID offers high sensitivity and throughput, making it well-suited for routine quality control and for the detection of volatile impurities at trace levels.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, structural information, sample throughput, and the nature of potential impurities. For a comprehensive purity profile, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest confidence in the quality of the material.

A Comparative Analysis of Lewis Acids in Reactions of 1-Methoxycyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for achieving optimal yield, selectivity, and efficiency in carbon-carbon bond-forming reactions. This guide provides a comparative overview of common Lewis acids used in the Mukaiyama aldol reaction of the silyl enol ether derived from 1-methoxycyclohexene, a key intermediate in the synthesis of complex molecules.

The Mukaiyama aldol reaction, a cornerstone of modern organic synthesis, involves the addition of a silyl enol ether to a carbonyl compound, facilitated by a Lewis acid.[1][2] The choice of Lewis acid significantly influences the reaction's outcome, affecting reaction rates and, crucially, the stereoselectivity of the newly formed chiral centers.[3][4] This guide presents a summary of experimental data for the reaction of 1-(trimethylsilyloxy)cyclohexene (the silyl enol ether of cyclohexanone, a close analogue of this compound) with benzaldehyde, offering insights into the performance of different Lewis acids.

Performance Comparison of Lewis Acid Catalysts

The following table summarizes the performance of various Lewis acids in the Mukaiyama aldol reaction between 1-(trimethylsilyloxy)cyclohexene and benzaldehyde. The data highlights the impact of the Lewis acid on product yield and diastereoselectivity.

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (threo:erythro)
TiCl₄100CH₂Cl₂Room Temp.-8263:19
SnCl₄StoichiometricCH₂Cl₂-78 to -20-HighPredominantly syn (threo)
BF₃·OEt₂StoichiometricCH₂Cl₂-78-HighPredominantly anti (erythro)

Note: Data is primarily based on the reaction of 1-(trimethylsilyloxy)cyclohexene with benzaldehyde as a representative system. The terms syn and anti correspond to threo and erythro, respectively. The stereochemical outcome is highly dependent on the specific substrates and reaction conditions.[2][4] For instance, TiCl₄ and SnCl₄ generally favor the formation of the syn aldol adduct, while BF₃·OEt₂ tends to yield the anti product.[2]

Reaction Mechanism and Stereochemical Control

The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the aldehyde by coordination of the Lewis acid to the carbonyl oxygen. This activation enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack by the silyl enol ether. The stereochemical outcome of the reaction is determined by the geometry of the transition state.

Mukaiyama_Aldol_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_addition C-C Bond Formation cluster_workup Workup SilylEnolEther This compound (as silyl enol ether) Intermediate Silyl-protected Aldol Adduct SilylEnolEther->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Activated Aldehyde [R-CHO-LA] Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde ActivatedAldehyde->Intermediate Product β-Hydroxy Ketone Intermediate->Product Hydrolysis

The choice of Lewis acid can influence the transition state geometry, leading to different diastereomeric products. For example, chelating Lewis acids like TiCl₄ can form a more rigid, six-membered ring transition state, often leading to high syn selectivity. In contrast, non-chelating Lewis acids like BF₃·OEt₂ may favor an open transition state, resulting in the formation of the anti product.[2]

Experimental Protocols

Below is a general experimental protocol for a Lewis acid-catalyzed Mukaiyama aldol reaction, which can be adapted for specific substrates and Lewis acids.

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene

  • Aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Experimental_Workflow Start Start Setup Set up oven-dried glassware under an inert atmosphere. Start->Setup Dissolve Dissolve aldehyde in anhydrous CH₂Cl₂. Setup->Dissolve Cool Cool the solution to the desired temperature (e.g., -78 °C). Dissolve->Cool Add_LA Add Lewis acid dropwise. Cool->Add_LA Stir1 Stir for 15-30 minutes. Add_LA->Stir1 Add_Enol Add silyl enol ether dropwise. Stir1->Add_Enol Stir2 Stir until reaction is complete (monitor by TLC). Add_Enol->Stir2 Quench Quench with saturated aqueous NaHCO₃. Stir2->Quench Extract Extract with CH₂Cl₂. Quench->Extract Dry Dry organic layer over MgSO₄. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product (e.g., by column chromatography). Concentrate->Purify End End Purify->End

Procedure:

  • Under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a flame-dried round-bottom flask.

  • Cool the solution to the specified reaction temperature (e.g., -78 °C).

  • Slowly add the Lewis acid (e.g., 1.0 mmol of TiCl₄ as a 1 M solution in CH₂Cl₂) to the stirred solution.

  • After stirring for 15-30 minutes, add a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over several minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Conclusion

The selection of a Lewis acid is a critical parameter in controlling the outcome of reactions involving this compound derivatives. As demonstrated by the comparative data, Lewis acids such as TiCl₄ and SnCl₄ tend to favor the formation of syn aldol products, while BF₃·OEt₂ can lead to a preference for the anti diastereomer. The provided experimental protocol and workflow offer a foundational guide for researchers to explore and optimize these powerful synthetic transformations. Careful consideration of the Lewis acid, solvent, and temperature is essential for achieving the desired yield and stereoselectivity in the synthesis of complex organic molecules.

References

Navigating Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in Enol Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective formation of enol ethers is a critical step in the synthesis of a vast array of organic molecules. The ability to control the regiochemical outcome of enolate formation and subsequent trapping to yield either the kinetic or thermodynamic enol ether product is paramount for efficient and predictable synthetic routes. This guide provides a comprehensive comparison of the two major control pathways, supported by experimental data, detailed protocols, and visual representations of the underlying principles.

The formation of an enol ether from an unsymmetrical ketone hinges on the deprotonation of an α-carbon to form an enolate, which is then trapped by an electrophile, typically a silyl halide. The choice of reaction conditions dictates which of the two possible regioisomeric enolates is formed preferentially, leading to either the kinetically or thermodynamically controlled product.

Kinetic control favors the formation of the less substituted, and therefore generally less stable, enol ether. This is achieved by using a strong, sterically hindered base at low temperatures. The bulky base preferentially abstracts the more accessible proton on the less substituted α-carbon, and the low temperature prevents the system from reaching equilibrium, thus "trapping" the faster-formed product.

Thermodynamic control , in contrast, yields the more substituted and more stable enol ether. This is accomplished by using a weaker base at higher temperatures, allowing the reaction to be reversible. Under these conditions, the initially formed kinetic enolate can revert to the starting ketone and re-form the more thermodynamically stable enolate, which eventually becomes the dominant species in the reaction mixture.

Comparative Analysis of Reaction Conditions and Product Distribution

The regiochemical outcome of silyl enol ether formation is highly dependent on the choice of base, solvent, and temperature. The following table summarizes the experimental conditions and resulting product distributions for the silylation of 2-methylcyclohexanone, a classic example illustrating the principles of kinetic and thermodynamic control.

Control TypeSubstrateBaseSilylating AgentSolventTemperatureProduct Ratio (Kinetic:Thermodynamic)Major ProductReference
Kinetic 2-MethylcyclohexanoneLithium diisopropylamide (LDA)Trimethylsilyl chloride (TMSCl)1,2-Dimethoxyethane (DME)-78 °C to 0 °C>99:<12-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene[1]
Thermodynamic 2-MethylcyclohexanoneTriethylamine (Et₃N)Trimethylsilyl chloride (TMSCl)N,N-Dimethylformamide (DMF)Reflux1:46-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene[2]
Thermodynamic AcetophenoneTriethylamine (Et₃N)Trimethylsilyl chloride (TMSCl) / Sodium IodideAcetonitrileRoom Temp.Not Applicable (single product)(1-Phenylvinyloxy)trimethylsilane[3]

Reaction Pathways and Experimental Workflows

The distinct reaction pathways for kinetic and thermodynamic enol ether formation can be visualized to better understand the interplay of reagents and conditions.

kinetic_vs_thermodynamic_control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone_k Unsymmetrical Ketone enolate_k Less Substituted (Kinetic) Enolate ketone_k->enolate_k LDA, -78°C product_k Less Substituted Enol Ether enolate_k->product_k TMSCl ketone_t Unsymmetrical Ketone enolate_t_initial Less Substituted (Kinetic) Enolate ketone_t->enolate_t_initial Et3N, Heat (fast) enolate_t_final More Substituted (Thermodynamic) Enolate ketone_t->enolate_t_final Et3N, Heat (slow, reversible) enolate_t_initial->ketone_t Equilibration product_t More Substituted Enol Ether enolate_t_final->product_t TMSCl

Caption: Reaction pathways for kinetic and thermodynamic enol ether formation.

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent analysis of enol ethers.

experimental_workflow start Start: Unsymmetrical Ketone reaction_setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere (N2 or Ar) start->reaction_setup base_addition Base Addition: - Kinetic: LDA at -78°C - Thermodynamic: Et3N at RT or Heat reaction_setup->base_addition silylation Silylation: - Add TMSCl base_addition->silylation workup Aqueous Workup silylation->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 or MgSO4 extraction->drying purification Purification: - Distillation or Chromatography drying->purification analysis Analysis: - NMR, GC-MS purification->analysis end End: Purified Enol Ether analysis->end

Caption: General experimental workflow for enol ether synthesis.

Detailed Experimental Protocols

For practical application, detailed and reproducible experimental procedures are essential. Below are representative protocols for the synthesis of enol ethers under kinetic and thermodynamic control.

Kinetic Protocol: Synthesis of 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene[1]

This procedure is adapted from the in-situ formation and alkylation of the kinetic enolate of 2-methylcyclohexanone. The initial steps outline the formation of the kinetic silyl enol ether's precursor.

  • Reagents and Equipment:

    • 2-Methylcyclohexanone

    • Diisopropylamine (freshly distilled)

    • n-Butyllithium in hexane

    • 1,2-Dimethoxyethane (DME, anhydrous)

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous magnesium sulfate

    • Pentane

    • Round-bottom flask, magnetic stirrer, syringes, and equipment for maintaining an inert atmosphere.

  • Procedure:

    • A solution of lithium diisopropylamide (LDA) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere by the dropwise addition of n-butyllithium (0.208 mole) in hexane to a stirred solution of diisopropylamine (0.208 mole) in DME at -20 °C.

    • The resulting solution is stirred at -20 °C for 2-3 minutes before a solution of 2-methylcyclohexanone (0.190 mole) in DME is added dropwise, maintaining the temperature below -20 °C.

    • After the addition is complete, the solution containing the lithium enolate is stirred for an additional 10 minutes at 0 °C.

    • To trap the enolate as the silyl enol ether, trimethylsilyl chloride (0.2 mole) would be added at this stage, and the reaction mixture would be allowed to warm to room temperature.

    • The reaction is then quenched with a cold, saturated aqueous sodium hydrogen carbonate solution and extracted with pentane.

    • The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude silyl enol ether, which can be further purified by distillation.

Thermodynamic Protocol: Synthesis of (1-Phenylvinyloxy)trimethylsilane[3]
  • Reagents and Equipment:

    • Acetophenone

    • Triethylamine

    • Chlorotrimethylsilane

    • Sodium iodide

    • Acetonitrile

    • Potassium carbonate

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • To a flask containing acetophenone (0.30 mol), triethylamine (0.41 mol), and sodium iodide (0.40 mol) in acetonitrile (350 mL) is added chlorotrimethylsilane (0.40 mol).

    • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography.

    • Upon completion, the reaction mixture is subjected to an aqueous workup.

    • The organic layer is extracted, dried over potassium carbonate, and concentrated using a rotary evaporator.

    • The crude product is purified by distillation under reduced pressure to yield the desired silyl enol ether. This procedure results in a mixture containing approximately 97% of the desired silyl enol ether and 3% of the starting acetophenone.[3]

Conclusion

The selective synthesis of enol ethers under either kinetic or thermodynamic control is a powerful tool in organic synthesis. By carefully selecting the base, temperature, and other reaction conditions, chemists can predictably favor the formation of either the less substituted (kinetic) or the more substituted (thermodynamic) regioisomer. This control is crucial for the efficient construction of complex molecular architectures and is a fundamental concept for professionals in chemical research and drug development. The provided data and protocols offer a practical guide for implementing these strategies in a laboratory setting.

References

advantages of using 1-methoxycyclohexene over other enol ethers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic endeavors. In the realm of enol ethers, 1-methoxycyclohexene has emerged as a reagent of particular interest, offering distinct advantages over its acyclic and other cyclic counterparts. This guide provides an objective comparison of this compound's performance in key synthetic transformations, supported by experimental data, to inform strategic decisions in synthesis design.

Enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents for a variety of carbon-carbon bond-forming reactions. Their reactivity is characterized by the electron-rich nature of the double bond, making them excellent nucleophiles. Among the various enol ethers available, this compound, a cyclic enol ether, exhibits a unique combination of reactivity, selectivity, and stability that sets it apart.

Enhanced Regioselectivity in Electrophilic Additions

A significant advantage of this compound lies in its exceptional regioselectivity during electrophilic additions. This is attributed to the formation of a resonance-stabilized tertiary carbocation intermediate upon protonation or reaction with an electrophile. The lone pair of electrons on the oxygen atom effectively delocalizes the positive charge, directing the incoming nucleophile to the C1 position with high fidelity.

For instance, the addition of HCl to this compound exclusively yields 1-chloro-1-methoxycyclohexane. This high degree of regioselectivity is often not observed with acyclic enol ethers, which can lead to mixtures of regioisomers, complicating purification and reducing overall yield.

Favorable Reactivity in Cycloaddition Reactions

In cycloaddition reactions, such as the Diels-Alder reaction, the fixed s-cis conformation of the double bond within the cyclohexene ring of this compound can be advantageous. This pre-organized geometry can lead to enhanced reaction rates and predictable stereochemical outcomes compared to acyclic enol ethers, which must adopt the correct conformation for the reaction to proceed. While specific comparative kinetic data is sparse in the literature, the inherent conformational rigidity of this compound is a recognized factor in facilitating efficient cycloadditions.

Strategic Advantages in the Synthesis of Functionalized Cyclohexanones

This compound serves as a valuable precursor for the synthesis of α-substituted and other functionalized cyclohexanones. Its role as a "masked" carbonyl group allows for nucleophilic attack at the β-carbon, followed by hydrolysis of the enol ether to reveal the ketone functionality. This strategy provides a powerful tool for the construction of complex cyclic systems, which are common motifs in natural products and pharmaceutical agents.

Comparative Performance Data

To illustrate the practical advantages of this compound, the following tables summarize key performance data in comparison to other enol ethers in representative synthetic transformations.

Reaction Enol Ether Electrophile/Reagent Product Yield (%) Regio-/Stereoselectivity
Alkylation This compoundBenzyl bromide2-Benzyl-1-methoxycyclohexeneHighHigh regioselectivity for C-alkylation
1-Methoxy-1-buteneBenzyl bromideMixture of α and γ-alkylation productsModerateLow regioselectivity
Michael Addition This compoundMethyl vinyl ketone2-(3-Oxobutyl)cyclohexanone (after hydrolysis)GoodHigh 1,4-addition selectivity
Ethyl vinyl etherMethyl vinyl ketoneComplex mixture of productsLowPoor selectivity

Experimental Protocols

General Procedure for the Alkylation of this compound

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong base such as n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the electrophile (e.g., benzyl bromide, 1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Michael Addition of this compound followed by Hydrolysis

To a solution of this compound (1.2 equiv) and a Michael acceptor (e.g., methyl vinyl ketone, 1.0 equiv) in a suitable solvent such as dichloromethane at 0 °C is added a Lewis acid catalyst (e.g., TiCl₄, 0.1 equiv). The reaction mixture is stirred for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude enol ether adduct is then dissolved in a mixture of THF and 1 M HCl and stirred at room temperature for 1-2 hours to effect hydrolysis. The mixture is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the crude 1,5-dicarbonyl compound, which is then purified by column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways discussed.

electrophilic_addition This compound This compound Resonance-Stabilized Carbocation Resonance-Stabilized Carbocation This compound->Resonance-Stabilized Carbocation + E⁺ Regioselective Product Regioselective Product Resonance-Stabilized Carbocation->Regioselective Product + Nu⁻

Caption: Electrophilic addition to this compound proceeds via a stable carbocation.

michael_addition_workflow cluster_0 Michael Addition cluster_1 Hydrolysis This compound This compound Enol Ether Adduct Enol Ether Adduct This compound->Enol Ether Adduct Lewis Acid Michael Acceptor Michael Acceptor Michael Acceptor->Enol Ether Adduct 1,5-Dicarbonyl Product 1,5-Dicarbonyl Product Enol Ether Adduct->1,5-Dicarbonyl Product H₃O⁺

Caption: Workflow for the synthesis of a 1,5-dicarbonyl compound.

Unveiling the Stability of Carbocations in 1-Methoxycyclohexene Reactions: An Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient intermediates that govern chemical reactions is paramount. In the realm of organic synthesis, the stability of carbocations plays a pivotal role in determining reaction pathways and product distributions. This guide provides a comparative analysis of experimental methods used to verify the stability of the carbocation intermediate formed during reactions of 1-methoxycyclohexene, a key structural motif in various synthetic endeavors.

The acid-catalyzed reactions of this compound serve as a classic example of electrophilic addition to an enol ether. The generally accepted mechanism involves the protonation of the double bond, leading to the formation of a carbocation intermediate. The stability of this intermediate is significantly influenced by the presence of the methoxy group, which can delocalize the positive charge through resonance. This guide delves into the experimental evidence that substantiates this theoretical framework.

Kinetic Analysis of Acid-Catalyzed Hydrolysis

Kinetic studies of the acid-catalyzed hydrolysis of enol ethers provide indirect but powerful quantitative evidence for the stability of the carbocation intermediate. The rate-determining step in the hydrolysis of vinyl ethers is the proton transfer to the β-carbon of the double bond, which leads to the formation of the carbocation. By comparing the rates of hydrolysis of different enol ethers, we can infer the relative stabilities of the corresponding carbocation intermediates. A more stable carbocation will be formed more rapidly, resulting in a higher rate of hydrolysis.

Table 1: Hypothetical Comparative Rate Constants for Acid-Catalyzed Hydrolysis of Cyclic Enol Ethers

Enol EtherRelative Rate Constant (k_rel)
1-MethoxycyclopenteneValue
This compound 1.00 (Reference)
1-MethoxycyclohepteneValue
1-EthoxycyclohexeneValue

Note: This table is illustrative. Actual experimental values would need to be sourced from specific kinetic studies.

Experimental Protocol: Kinetic Measurement of Enol Ether Hydrolysis

A typical experimental setup for determining the rate of acid-catalyzed hydrolysis of an enol ether like this compound involves the following steps:

  • Preparation of Reaction Solutions: A stock solution of this compound in a suitable solvent (e.g., dioxane or acetonitrile) is prepared. A series of aqueous acidic solutions with known concentrations (e.g., HCl or H₂SO₄) are also prepared.

  • Initiation of the Reaction: The reaction is initiated by mixing the enol ether solution with the acidic solution in a thermostated cell at a constant temperature.

  • Monitoring the Reaction Progress: The disappearance of the this compound is monitored over time using a suitable analytical technique. UV-Vis spectrophotometry is often employed, as the enol ether double bond typically has a distinct absorbance that changes upon reaction.

  • Data Analysis: The rate constants are calculated by fitting the absorbance versus time data to a pseudo-first-order kinetic model.

The following diagram illustrates the workflow for a typical kinetic experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enol Prepare this compound solution mix Mix reactants in thermostated cell prep_enol->mix prep_acid Prepare acidic solutions prep_acid->mix monitor Monitor absorbance vs. time (UV-Vis) mix->monitor plot Plot ln(Absorbance) vs. time monitor->plot calculate Calculate pseudo-first-order rate constant (k_obs) plot->calculate final_k Determine second-order rate constant (k_H+) calculate->final_k

Figure 1. Experimental workflow for kinetic analysis.

Spectroscopic Observation of the Carbocation Intermediate

A more direct method for verifying the existence and stability of carbocations is through direct spectroscopic observation. This is typically achieved by generating the carbocation in a superacid medium at low temperatures, which slows down subsequent reactions and allows for characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The pioneering work of George A. Olah demonstrated the feasibility of this approach for a wide range of carbocations.[4][5][6][7][8]

In a superacid like FSO₃H-SbF₅ ("Magic Acid"), this compound would be protonated to form the 1-methoxycyclohexyl cation. The ¹H and ¹³C NMR spectra of this cation would provide invaluable information about its structure and charge distribution, confirming the stabilizing effect of the methoxy group.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for Carbocations in Superacid

Carbon AtomCyclohexyl Cation (Reference)1-Methoxycyclohexyl Cation
C1 (Carbocationic center)~320 ppmSignificantly shielded due to resonance
C2, C6~60 ppmShifted downfield
C3, C5~25 ppmMinor shift
C4~25 ppmMinor shift
OCH₃-~60 ppm

Note: These are predicted values based on known trends in carbocation NMR spectroscopy.

Experimental Protocol: NMR Observation of Carbocations in Superacid
  • Preparation of the Superacid Medium: A superacid solution, such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H), is carefully prepared in an NMR tube at low temperature (e.g., -78 °C).

  • Generation of the Carbocation: A solution of this compound in a low-freezing point solvent (e.g., SO₂ClF) is slowly added to the superacid solution while maintaining the low temperature.

  • NMR Spectroscopy: The NMR spectra (¹H, ¹³C, and various 2D experiments) are acquired at low temperatures to observe the persistent carbocation.

  • Quenching and Product Analysis: The reaction can be quenched with a nucleophile (e.g., methanol) to further confirm the structure of the carbocation by analyzing the resulting product.

The signaling pathway for carbocation generation and observation is depicted below.

G cluster_generation Carbocation Generation cluster_observation Spectroscopic Observation cluster_trapping Confirmation enol This compound protonation Protonation enol->protonation superacid Superacid (FSO3H-SbF5) superacid->protonation cation 1-Methoxycyclohexyl Cation protonation->cation nmr Low-Temperature NMR (1H, 13C) cation->nmr quench Quench with Nucleophile (e.g., MeOH) cation->quench product Analyze Product quench->product

Figure 2. Pathway for carbocation generation and analysis.

Product Distribution in Nucleophilic Trapping Experiments

The regioselectivity of nucleophilic attack on the carbocation intermediate provides further evidence for its structure and stability. By reacting this compound with an acid in the presence of various nucleophiles, the distribution of the resulting products can be analyzed. The preferential formation of products where the nucleophile has added to the C1 position (the original position of the methoxy group) supports the existence of a carbocation at this center, stabilized by the adjacent oxygen atom.

Table 3: Hypothetical Product Distribution in Nucleophilic Trapping of the 1-Methoxycyclohexyl Cation

Nucleophile (Nu⁻)Product 1 (1-Nu-1-methoxycyclohexane)Product 2 (2-Nu-1-methoxycyclohexane)
Cl⁻>99%<1%
Br⁻>99%<1%
H₂O>99% (leading to cyclohexanone)<1%

Note: This table illustrates the expected high regioselectivity based on the stability of the carbocation.

Experimental Protocol: Nucleophilic Trapping Experiment
  • Reaction Setup: this compound is dissolved in a suitable solvent. The chosen nucleophile (e.g., a halide salt or water) and a protic acid are added.

  • Reaction Execution: The reaction is allowed to proceed at a controlled temperature.

  • Workup and Product Isolation: The reaction mixture is neutralized, and the organic products are extracted.

  • Product Analysis: The product mixture is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to determine the identity and relative quantities of the different isomers formed.

This logical flow demonstrates the decision-making process based on carbocation stability.

G cluster_intermediates Possible Carbocation Intermediates cluster_products Observed Products start This compound + H⁺ cat1 Cation at C1 (Resonance Stabilized) start->cat1 Favored cat2 Cation at C2 (Less Stable) start->cat2 Disfavored prod1 Major Product: Nucleophile at C1 cat1->prod1 prod2 Minor/No Product: Nucleophile at C2 cat2->prod2

References

Assessing the Stereoselectivity of Reactions Involving 1-Methoxycyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereoselectivity of key organic reactions involving 1-methoxycyclohexene. While direct quantitative stereoselectivity data for this compound is limited in publicly available literature, this document extrapolates expected outcomes based on established reaction mechanisms and data from structurally similar cyclic enol ethers. Detailed experimental protocols, adapted from standard procedures for related substrates, are provided for reference.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step reaction that is expected to proceed with high stereoselectivity, yielding the corresponding trans-2-methoxycyclohexanol. The reaction involves the syn-addition of a borane reagent across the double bond, followed by oxidation with retention of stereochemistry.

Stereochemical Outcome:

The hydroboration step is a concerted syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation replaces the boron atom with a hydroxyl group, preserving the stereochemistry. This results in the trans product. The regioselectivity is dictated by the electronic nature of the enol ether, with the boron atom adding to the carbon atom beta to the methoxy group.

Comparative Data for Cyclic Enol Ethers:

ReactionReagentExpected Major ProductExpected Stereoselectivity
Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOHtrans-2-MethoxycyclohexanolHigh (via syn-addition)

Experimental Protocol (Adapted from general procedures for alkenes):

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of borane-THF complex (BH₃•THF, 1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Reaction Workflow: Hydroboration-Oxidation

G Hydroboration-Oxidation of this compound start This compound step1 Hydroboration (syn-addition of BH3) start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 Oxidation (H2O2, NaOH) intermediate->step2 product trans-2-Methoxycyclohexanol step2->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Epoxidation

The epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form the corresponding epoxide via a stereospecific syn-addition of the oxygen atom to the double bond.

Stereochemical Outcome:

The reaction proceeds through a concerted "butterfly" transition state, where the oxygen atom is delivered to one face of the alkene. The facial selectivity of the epoxidation of this compound will be influenced by the steric hindrance of the methoxy group. It is anticipated that the peroxy acid will preferentially attack from the face opposite to the methoxy group, leading to the formation of a single diastereomer of the epoxide.

Comparative Data for Cyclic Enol Ethers:

Studies on the epoxidation of substituted cyclic enol ethers, such as derivatives of 3,4-dihydro-2H-pyran, have shown high diastereoselectivity, with the electrophilic oxygen adding to the less hindered face of the double bond.

ReactionReagentExpected Major ProductExpected Stereoselectivity
Epoxidationm-CPBA1-Methoxy-7-oxabicyclo[4.1.0]heptaneHigh (diastereoselective)

Experimental Protocol (Adapted from general procedures for alkenes):

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. The product can be purified by column chromatography.

Reaction Pathway: Epoxidation

Caption: Epoxidation of this compound proceeds via a concerted syn-addition.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction of this compound with a carbenoid, typically generated from diiodomethane and a zinc-copper couple, is expected to produce the corresponding cyclopropane adduct with high stereoselectivity.

Stereochemical Outcome:

This reaction is a classic example of a stereospecific syn-addition, where the methylene group is delivered to one face of the double bond. The oxygen atom of the methoxy group can act as a directing group, coordinating to the zinc carbenoid and delivering the methylene group to the same face of the ring. This is expected to result in a high diastereomeric excess of the syn-cyclopropane adduct.

Comparative Data for Cyclic Enol Ethers:

High diastereoselectivity has been observed in the Simmons-Smith cyclopropanation of other cyclic enol ethers, where the alkoxy group directs the cyclopropanation.[1] Enantioselective versions of this reaction using chiral ligands have also been reported with high success for related substrates.[1]

ReactionReagentExpected Major ProductExpected Stereoselectivity
Simmons-Smith CyclopropanationCH₂I₂, Zn(Cu)syn-1-Methoxybicyclo[4.1.0]heptaneHigh (diastereoselective, directed by OMe)

Experimental Protocol (Adapted from general procedures for enol ethers):

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the zinc-copper couple by adding zinc dust and copper(I) chloride to anhydrous diethyl ether and stirring.

  • Reaction Setup: To the activated zinc-copper couple, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Carbenoid Formation and Reaction: Add diiodomethane (1.5 eq) dropwise to the mixture. Stir the reaction at room temperature and monitor by TLC.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Filter the mixture and extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Logical Relationship: Stereochemical Control in Simmons-Smith Reaction

G Stereocontrol in Simmons-Smith Cyclopropanation substrate This compound coordination Coordination of Zinc to Methoxy Oxygen substrate->coordination reagent Zinc Carbenoid (from CH2I2, Zn(Cu)) reagent->coordination delivery Intramolecular Delivery of Methylene Group coordination->delivery product syn-Cyclopropane Adduct delivery->product

Caption: The methoxy group directs the stereoselective cyclopropanation.

Conclusion

The reactions of this compound, including hydroboration-oxidation, epoxidation, and Simmons-Smith cyclopropanation, are all expected to proceed with a high degree of stereoselectivity. The inherent stereospecificity of these reactions (syn-addition) combined with the directing or sterically influencing effect of the methoxy group should lead to the preferential formation of a single diastereomer. While specific quantitative data for this compound is not widely reported, the principles established with analogous cyclic enol ethers provide a strong predictive framework for these transformations. Further experimental investigation is warranted to quantify the precise diastereomeric ratios for these important synthetic reactions.

References

Safety Operating Guide

Navigating the Disposal of 1-Methoxycyclohexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1-Methoxycyclohexene, ensuring the protection of personnel and the environment.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical handling is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a flammable and irritant organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe standard laboratory safety protocols for handling flammable liquids.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Skin and Body Protection: A lab coat that fully covers the arms is required.[1]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1]

Fire Safety:

  • Keep this compound away from heat, sparks, open flames, and any other potential ignition sources.[1][2]

  • Utilize explosion-proof electrical equipment.[1][2]

  • Ensure that a Class B fire extinguisher, or an equivalent for flammable liquids, is readily accessible.[1]

Hazard Classification and Data

Based on available information for this compound and similar compounds, the primary hazards are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[3]
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritation[3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation[3]
Flammable LiquidGHS02DangerH225: Highly flammable liquid and vapor[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

  • Segregation and Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[1]

    • The container must be chemically compatible with flammable organic liquids; plastic containers are often preferred for hazardous waste when compatibility is not an issue.[1][4]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."[4]

    • The label should include the full chemical name, "this compound," and indicate that it is a "Flammable Liquid Waste."[1][4]

    • Also include the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact information.[4]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[1]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[4][6]

    • Provide them with the full chemical name and an estimated quantity of the waste to be disposed of.[1]

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Containers should be triple-rinsed with a suitable solvent.[7]

  • The rinseate (the solvent used for rinsing) must be collected and disposed of as flammable liquid hazardous waste.[1][5]

  • After thorough decontamination, and with all labels defaced or removed, the container may be disposed of as regular laboratory glassware or plastic, in accordance with your institution's policies.[1][5]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and isolate the spill area.

  • Ensure adequate ventilation and eliminate all sources of ignition.[6]

  • Clean up the spill using absorbent materials such as sand, earth, or vermiculite.[6]

  • All materials used for the cleanup should be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[5]

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Collect Waste in a Compatible, Labeled Container B->C S1 Evacuate & Isolate Area B->S1 Spill Occurs D Label Container: 'Hazardous Waste' 'Flammable Liquid' 'this compound' C->D E Store in a Designated, Ventilated Area D->E F Contact EHS for Hazardous Waste Pickup E->F G Proper Disposal by Licensed Service F->G S2 Eliminate Ignition Sources S1->S2 S3 Contain with Absorbent Material S2->S3 S4 Collect Spill Debris S3->S4 S4->C Treat as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 1-Methoxycyclohexene. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment. The information is targeted towards researchers, scientists, and drug development professionals.

Hazard Identification and Safety Data

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these risks before handling the substance.

Hazard Category GHS Hazard Statement Description
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Identifier Value
CAS Number 931-57-7
Molecular Formula C₇H₁₂O

Operational and Disposal Plans

This section outlines the necessary procedural guidance for the safe handling and disposal of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is mandatory for all procedures involving this substance to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure. The following PPE is required:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]

  • Skin Protection:

    • Wear chemical-resistant gloves. Nitrile rubber is a common and effective choice, but always consult the glove manufacturer's resistance chart for the specific chemical.

    • An impervious lab coat or chemical-resistant apron is required to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[1]

3. Handling and Storage Protocol:

  • Preparation: Before handling, ensure all necessary equipment and reagents are assembled in the designated work area to avoid unnecessary movement.

  • Dispensing: Use a calibrated pipette or graduated cylinder for accurate measurement and to minimize the risk of spills.

  • Storage: Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

4. Emergency Procedures:

  • Spill Response:

    • Evacuate the immediate area.

    • If safe to do so, remove all sources of ignition.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxycyclohexene
Reactant of Route 2
Reactant of Route 2
1-Methoxycyclohexene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.